1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
説明
BenchChem offers high-quality 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,3-bis(9H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSFAJDXMJPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747165 | |
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276477-91-8 | |
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Carvedilol EP Impurity B (Bis-Carbazole)
Chemical Properties, Mechanistic Formation, and Control Strategies
Executive Summary
In the development and manufacture of Carvedilol—a non-selective
Its formation is driven by the over-alkylation of the primary amine intermediate during the ring-opening of the epoxide precursor. Due to its significant lipophilicity and structural similarity to the active pharmaceutical ingredient (API), Impurity B poses specific challenges in downstream purification and analytical resolution. This guide provides a comprehensive technical analysis of Impurity B, detailing its physicochemical profile, formation kinetics, and validated control strategies.
Chemical Identity & Structural Analysis
Impurity B is a tertiary amine "dimer" formed by the reaction of two equivalents of the carbazole epoxide with one equivalent of the phenoxyethylamine. Unlike Carvedilol, which is a secondary amine, Impurity B lacks the reactive N-H proton, altering its basicity and hydrogen-bonding capacity.
Table 1: Physicochemical Profile of Carvedilol EP Impurity B
| Property | Specification / Detail |
| Common Name | Carvedilol Impurity B (EP), Carvedilol Bis-carbazole |
| IUPAC Name | 3,3'-((2-(2-methoxyphenoxy)ethyl)azanediyl)bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol) |
| CAS Registry Number | 918903-20-5 |
| Molecular Formula | |
| Molecular Weight | 645.75 g/mol |
| Structural Class | Bis-carbazole tertiary amine |
| Appearance | White to off-white powder |
| Solubility | Practically insoluble in water; Soluble in DMSO, DMF; Slightly soluble in Methylene Chloride |
| Chromophore | Carbazole moiety (Absorbance maxima: ~240 nm, ~285 nm) |
Mechanistic Formation Pathways
The formation of Impurity B is a classic example of competitive nucleophilic substitution during the synthesis of secondary amines via epoxide ring opening.
The Kinetic Driver
The standard synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide) with 2-(2-methoxyphenoxy)ethanamine (Primary Amine).
-
Primary Reaction: The primary amine attacks the epoxide to form Carvedilol (Secondary Amine).
-
Secondary Reaction (Impurity B): The newly formed secondary amine (Carvedilol) remains nucleophilic. If local concentration of the Epoxide is high, Carvedilol competes with the starting primary amine for the epoxide, resulting in the tertiary amine—Impurity B.
Pathway Visualization
The following diagram illustrates the competitive kinetics governing the ratio of Carvedilol to Impurity B.
Caption: Competitive nucleophilic attack pathway. Impurity B arises when the product (Carvedilol) acts as a nucleophile against the starting epoxide.
Analytical Strategy & Method Development
Detecting Impurity B requires a method capable of resolving a highly lipophilic bis-molecule from the main API. Due to its doubled carbazole structure, Impurity B exhibits significantly higher retention in Reversed-Phase Chromatography (RP-HPLC).
HPLC Method Parameters (EP Aligned)
The European Pharmacopoeia (EP) monograph utilizes a phosphate buffer/acetonitrile gradient or isocratic system. Impurity B is a late-eluting peak.
| Parameter | Condition |
| Column | C8 or C18 (e.g., Inertsil C8, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.0 - 2.5) : Acetonitrile |
| Elution Mode | Isocratic (typically ~55:45 Buffer:ACN) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (High sensitivity for carbazole ring) |
| Relative Retention (RRT) | ~6.7 (relative to Carvedilol) |
Critical Analytical Insights
-
Resolution: Impurity B elutes very late (RRT ~6.7). Analysts must ensure the run time is sufficient (often >40 minutes) to elute this peak and prevent it from carrying over into subsequent injections ("ghost peaks").
-
pH Sensitivity: At pH 2.0, the tertiary amine of Impurity B is protonated, but the molecule remains dominated by the two hydrophobic carbazole rings, maintaining strong retention on C18 phases.
-
System Suitability: The resolution between Carvedilol and Impurity C is often the primary suitability criterion, but the tailing factor of Impurity B should be monitored due to its size and potential for secondary interactions with silanols.
Analytical Workflow Logic
Caption: Standard analytical workflow for quantification of Carvedilol Impurity B.
Control & Remediation Strategies
To maintain Impurity B below the ICH Q3A qualification threshold (typically 0.15% or as specified in EP), control must be exerted at the synthetic stage.
Synthetic Process Control
-
Stoichiometry: The most effective control is using a large molar excess of the amine (2-(2-methoxyphenoxy)ethanamine). By maintaining a high Amine:Epoxide ratio, the probability of the epoxide reacting with the primary amine (forming Carvedilol) is statistically favored over reacting with the secondary amine (forming Impurity B).
-
Addition Mode: Slow addition of the Epoxide to the Amine ensures that the concentration of epoxide remains low relative to the primary amine throughout the reaction.
-
N-Protection: An alternative (though more expensive) route involves using an N-protected amine (e.g., N-benzyl derivative). This prevents the formation of the tertiary amine during the coupling step. The protecting group is removed subsequently via hydrogenolysis.
Purification
If Impurity B forms, it is difficult to remove via simple crystallization due to its structural homology to Carvedilol.
-
Salt Formation: Carvedilol can be purified by forming specific salts (e.g., Hydrochloride or Phosphate) in solvents where the Impurity B salt has distinct solubility profiles.
-
Chromatography: Preparative HPLC is reserved for reference standard isolation, not commercial production.
References
-
European Pharmacopoeia (Ph.[5][6] Eur.) . Carvedilol Monograph 1745. European Directorate for the Quality of Medicines (EDQM).
-
SriramChem . Carvedilol EP Impurity B Reference Standard Data. Link
-
ChemicalBook . Carvedilol Bis-carbazole (CAS 918903-20-5) Chemical Properties. Link
-
Journal of Chemical and Pharmaceutical Research . Facile Synthesis of Carvedilol and Control of Bis-Impurity. Link
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Carvedilol EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 5. Carvedilol EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
- 6. drugfuture.com [drugfuture.com]
Structure of bis-carbazole derivative in Carvedilol
Topic: The Bis-Carbazole Anomaly in Carvedilol Synthesis: Structural Characterization and Control of Impurity B Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and QC Researchers
Executive Summary: The Structural Divergence
In the synthesis of Carvedilol—a non-selective
While Carvedilol contains a single carbazole moiety linked to a phenoxyethylamine tail, the bis-carbazole derivative is a tertiary amine resulting from the over-alkylation of the central nitrogen. This structural doubling significantly alters the physicochemical profile, increasing lipophilicity (LogP) and molecular weight (MW 645.7 vs. 406.5), which necessitates rigorous chromatographic resolution during release testing.
Structural Anatomy & Chemical Identity
To understand the separation challenge, one must first deconstruct the molecular differences. The bis-carbazole is symmetric around the central nitrogen, creating a "dumbbell" topology that differs sterically from the linear Carvedilol molecule.
| Feature | Carvedilol (API) | Bis-Carbazole (Impurity B) |
| IUPAC Name | (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | 3,3'-[[2-(2-methoxyphenoxy)ethyl]azanediyl]bis[1-(9H-carbazol-4-yloxy)propan-2-ol] |
| Molecular Formula | ||
| Molecular Weight | 406.47 g/mol | 645.74 g/mol |
| Amine Type | Secondary ( | Tertiary ( |
| Carbazole Units | 1 | 2 |
| Chromatographic Behavior | Elutes earlier (More Polar) | Elutes later (Highly Lipophilic) |
Mechanistic Origin: The Over-Alkylation Pathway
The formation of the bis-carbazole is a classic example of competitive nucleophilic attack . The synthesis of Carvedilol typically involves the ring-opening of an epoxide intermediate by a primary amine.[1]
-
Step 1 (Desired): The primary amine attacks the epoxide to form Carvedilol (secondary amine).
-
Step 2 (Undesired): The newly formed secondary amine (Carvedilol) competes with the starting primary amine for the remaining epoxide. Because secondary amines are often more nucleophilic than primary amines (due to inductive donation from the alkyl group), the reaction kinetics can favor the formation of the tertiary amine (Bis-Carbazole) if stoichiometry and temperature are not strictly controlled.
Pathway Visualization
Figure 1: Reaction scheme showing the competitive formation of Carvedilol and its Bis-Carbazole derivative via sequential epoxide ring opening.
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the bis-carbazole impurity intentionally. This protocol forces the "over-reaction" to generate high-purity material for use as a Reference Standard (RS).
Protocol: Directed Synthesis of Impurity B
-
Reagents:
-
Carvedilol (Pure API): 1.0 equivalent
-
4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide Intermediate): 1.2 equivalents
-
Solvent: 1,2-Dimethoxyethane (Monoglyme) or DMF.
-
Catalyst: None required (thermal) or mild Lewis acid.
-
-
Procedure:
-
Dissolution: Dissolve Carvedilol in Monoglyme under nitrogen atmosphere.
-
Addition: Add the Epoxide intermediate slowly.
-
Reflux: Heat the mixture to reflux (
C) for 12–16 hours. The elevated temperature overcomes the steric hindrance of the secondary amine. -
Monitoring: Monitor by TLC or HPLC until Carvedilol is consumed (<5%).
-
Work-up: Cool to room temperature. Evaporate solvent.[2]
-
Purification: The bis-carbazole is highly lipophilic. Purify via Column Chromatography using a gradient of Hexane:Ethyl Acetate (starting 80:20
50:50). -
Crystallization: Recrystallize from Methanol/Acetonitrile to yield an off-white powder.
-
Analytical Control Strategy
Detecting the bis-carbazole derivative requires a robust Reverse Phase HPLC (RP-HPLC) method. Due to the two hydrophobic carbazole rings, Impurity B interacts strongly with C18 stationary phases, resulting in significantly longer retention times (RRT
Recommended HPLC Conditions (USP/EP Aligned)
| Parameter | Specification | Rationale |
| Column | C8 or C18 (e.g., Inertsil C8, 150 x 4.6mm, 5µm) | C8 is often preferred to reduce the excessive retention time of the bis-impurity compared to C18. |
| Mobile Phase A | Phosphate Buffer (pH 2.0 - 2.5) | Low pH suppresses silanol activity and ensures amines are protonated. |
| Mobile Phase B | Acetonitrile | High elution strength required for the lipophilic bis-carbazole. |
| Mode | Gradient | Isocratic runs may take too long to elute the bis-impurity. |
| Detection | UV at 240 nm or 285 nm | Corresponds to the carbazole absorption max. |
| Limit (QC) | NMT 0.15% | Standard ICH Q3A limit for known impurities. |
Spectroscopic Identification (NMR)
The
-
Diagnostic Shift: Look for the methine proton (
) at 4.1–4.2 ppm.[1] In the bis-derivative, the symmetry often simplifies the splitting patterns of the central ethyl bridge compared to the racemic Carvedilol.
Pharmacological & Safety Implications
While often viewed merely as a "contaminant," the bis-carbazole structure has specific biological implications:
-
Loss of Efficacy: The secondary amine in Carvedilol is essential for hydrogen bonding within the
-adrenergic receptor pocket (Asp113 residue). The tertiary amine in the bis-carbazole sterically hinders this interaction, rendering the molecule largely inactive as a beta-blocker. -
Lipophilicity & Toxicity: The high LogP (>5) suggests the bis-carbazole may accumulate in lipid-rich tissues (CNS, adipose) differently than the parent drug. While acute toxicity data is sparse, its structural resemblance to intercalating agents (planar carbazole rings) necessitates strict control to avoid genotoxic potential, although it is generally classified as a standard organic impurity rather than a mutagenic one (unlike alkylating agents).
References
-
European Pharmacopoeia (Ph. Eur.) 10.0 .[2][3] Carvedilol Monograph 1745. Strasbourg: Council of Europe. (Defines Impurity B structure and limits).
-
United States Pharmacopeia (USP) 43-NF 38 . Carvedilol.[4][5][6][7][2][3][8][9][10][11][12][13] Rockville, MD: United States Pharmacopeial Convention. (Defines Related Compound B).
-
Hildesheim, J., et al. (2002). Process for the synthesis of Carvedilol. Patent WO2002000216.[3] Link (Describes the kinetic control to prevent bis-carbazole formation).
-
Choubey, A., et al. (2009). Process For The Preparation Of Carvedilol Free From Bis Impurity. Patent IN200701692. Link (Detailed synthesis and purification protocols).
-
Nguyen, T.H., et al. (2024).[11] Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Semantic Scholar. Link (Analytical validation for Impurity B).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 4. Carvedilol Bis-carbazole | 918903-20-5 [chemicalbook.com]
- 5. Carvedilol Bis-carbazole | CymitQuimica [cymitquimica.com]
- 6. jetir.org [jetir.org]
- 7. veeprho.com [veeprho.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC analysis, isolation and identification of a new degradation product in carvedilol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Executive Summary
This technical guide addresses the solubility profile and characterization of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol (CAS: 1276477-91-8).[1][2] Often encountered as a process-related impurity during the synthesis of Carvedilol (specifically arising from the reaction of 4-hydroxycarbazole with epichlorohydrin), this molecule presents significant solubility challenges due to its highly lipophilic bis-carbazole structure.[1][2]
Critical Disambiguation: Researchers must distinguish this symmetrical molecule (MW 422.5 g/mol ) from "Carvedilol Impurity D" (EP standard), which is an asymmetric dimer (MW ~645 g/mol ).[1][2] This guide focuses exclusively on the symmetrical bis-carbazole variant.
Part 1: Physicochemical Characterization[1][2][3][4]
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[2] The molecule consists of two hydrophobic carbazole moieties linked by a short, hydrophilic 2-hydroxypropylene chain.[1][2]
Structural Properties
| Property | Value / Description |
| Chemical Name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol |
| Common Designation | Symmetrical Carvedilol Bis-Carbazole Impurity |
| CAS Number | 1276477-91-8 |
| Molecular Formula | C₂₇H₂₂N₂O₃ |
| Molecular Weight | 422.48 g/mol |
| Structural Features | Two planar, aromatic carbazole rings (π-π stacking potential); One secondary hydroxyl group (H-bond donor/acceptor).[2][3][4] |
Theoretical Solubility Parameters
The solubility is dominated by the two bulky aromatic systems, rendering the molecule poorly soluble in aqueous media despite the central hydroxyl group.[1][2]
Part 2: Solubility Data Landscape
The following data categorizes solvent suitability for stock solution preparation and analytical method development.
Solvent Hierarchy Table
Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Dipolar Arotic | DMSO | High | Primary solvent for stock solutions. Excellent solubilization of π-systems.[1][2] |
| Dipolar Arotic | DMF / NMP | High | Alternative stock solvents; harder to remove during evaporation.[1][2] |
| Cyclic Ether | THF | Moderate to High | Good for intermediate dilutions; compatible with some NP-LC methods.[1][2] |
| Chlorinated | Dichloromethane | Moderate | Good for extraction; volatile.[1][2] |
| Alcohol | Methanol / Ethanol | Low / Sparingly | Requires sonication or heating.[1][2] Risk of precipitation upon cooling.[1][2] |
| Nitrile | Acetonitrile | Low | Poor solubility at room temp; often causes pump blockage if used as diluent >50%.[1][2] |
| Aqueous | Water / Buffers | Insoluble | Do not use. Even at extreme pH, solubility remains negligible.[1][2] |
| Alkane | Hexane / Heptane | Insoluble | Useful only as an anti-solvent for crystallization.[1][2] |
Dissolution Strategy for Analytical Standards
-
Primary Stock: Dissolve 10 mg of substance in 10 mL of DMSO . Sonicate for 5 minutes.
-
Working Standard: Dilute the Primary Stock into Methanol or Acetonitrile:Water (80:20) .[1][2]
-
Caution: Direct dilution into 100% water will cause immediate precipitation (crashing out).[2]
-
Part 3: Experimental Protocols
Since commercial solubility data for this specific impurity is often proprietary, the following Self-Validating Protocol allows researchers to determine exact solubility values (S) in their specific matrix.
The "Shake-Flask" Method with HPLC Quantification
This protocol is the gold standard for thermodynamic solubility determination.[1][2]
Reagents:
-
Test Solvent (e.g., Phosphate Buffer pH 6.8, Methanol).[1][2]
-
0.22 µm PTFE Syringe Filters (Do not use Nylon; carbazoles may adsorb).[2]
-
HPLC Grade Acetonitrile.[2]
Workflow Diagram:
Caption: Thermodynamic solubility determination workflow ensuring saturation equilibrium.
HPLC Method Conditions (Standardized)
To quantify the dissolved impurity, use the following reverse-phase method adapted from USP Carvedilol monographs.
| Parameter | Condition |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry) |
| Mobile Phase A | Phosphate Buffer pH 2.0 (2.72 g/L KH₂PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 20% B → 80% B (Linear ramp to elute lipophilic impurity) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Carbazole absorption max) |
| Retention Time | Expect elution after Carvedilol (Relative Retention ~1.5 - 2.[1][2]0) |
Part 4: Implications for Drug Development[1][2]
Impurity Purging
Due to its insolubility in aqueous media and high solubility in organic solvents, this impurity is best purged using a reverse-crystallization strategy:
-
Dissolve crude Carvedilol in a polar organic solvent (e.g., warm Methanol).[1][2]
-
The highly lipophilic Bis-carbazole impurity may precipitate before the API or form an oil.[1][2] Filtration at this stage (or carbon treatment) is critical.[2]
Biological Relevance
While not an active pharmaceutical ingredient, the bis-carbazole structure shares the "privileged scaffold" of beta-blockers but lacks the secondary amine necessary for beta-adrenergic receptor binding.[1][2] Its high logP suggests potential phospholipidosis risk if present in high quantities, necessitating strict control (<0.15% ICH limits).[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71314054: 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol.[1][2] Retrieved from [Link][1][2]
-
United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities. (Referencing USP 43-NF 38).[1][2]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Carvedilol: Impurity Profiling. (Note: Distinguishes between Impurity D and symmetrical bis-carbazole).
-
Vogel, H.G. (2008).[1][2] Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer.[1][2] (Reference for shake-flask solubility protocols).
Sources
- 1. 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | C27H22N2O3 | CID 71314054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carvedilol EP Impurity D | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol | C39H39N3O6 | CID 71314510 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Understanding Carvedilol Impurities B and C
Abstract
In the landscape of pharmaceutical quality control, the rigorous identification and management of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Carvedilol, a non-selective beta-adrenergic blocker with vasodilating properties, is a cornerstone in the treatment of hypertension and heart failure.[1] Its synthesis, however, is not without its complexities, often leading to the formation of process-related impurities that demand meticulous control.[2][3] This technical guide provides an in-depth exploration of two critical pharmacopeial impurities of Carvedilol: Impurity B and Impurity C. We will dissect their chemical identities, elucidate their formation mechanisms, and present a framework for their analytical control, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the challenges associated with these compounds.
Introduction: The Imperative of Impurity Profiling in Carvedilol
The therapeutic success of Carvedilol is contingent upon the purity of the final drug substance.[4] Impurities, even in trace amounts, can potentially alter the drug's efficacy, introduce toxicity, or affect its stability.[3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have therefore established stringent limits for known and unknown impurities in Carvedilol.[5][6] Among the cataloged impurities, Impurity B and Impurity C are of particular interest due to their distinct origins and potential impact on quality. Understanding the fundamental differences between these two molecules is the first step toward developing robust control strategies in both API synthesis and formulation development.
Unmasking Carvedilol Impurity B: The Dimeric Challenge
Carvedilol Impurity B, often referred to as the "bis impurity" or "dimer impurity," is a significant process-related impurity that can form in substantial quantities during certain synthetic routes of Carvedilol.[7][8]
Chemical Identity of Impurity B
-
IUPAC Name: 3,3’-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)[9]
-
CAS Number: 918903-20-5[10]
-
Molecular Formula: C39H39N3O6[9]
-
Molecular Weight: 645.74 g/mol [9]
Structurally, Impurity B is a dimeric adduct where a second 1-(9H-carbazol-4-yloxy)propan-2-ol moiety is attached to the secondary amine of the Carvedilol side chain.
Mechanism of Formation
The formation of Impurity B is a classic example of a common side reaction in syntheses involving the opening of an epoxide ring by a primary amine.[11] In the synthesis of Carvedilol, the primary amine of 2-(2-methoxyphenoxy)ethanamine attacks the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[7] The resulting secondary amine in the Carvedilol molecule remains nucleophilic and can subsequently react with another molecule of the carbazole epoxide, leading to the formation of the dimeric Impurity B.[11]
Several synthetic strategies have been developed to mitigate the formation of this impurity, including using a large excess of the primary amine or protecting the amine functionality during the reaction.[7][12]
Figure 1. Simplified reaction scheme illustrating the formation of Carvedilol and the subsequent side reaction leading to Impurity B.
Decoding Carvedilol Impurity C: A Benzylated Analog
Carvedilol Impurity C presents a different structural modification compared to Impurity B, arising from a different set of reactants or synthetic pathways.
Chemical Identity of Impurity C
-
IUPAC Name: (2RS)-1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol[13]
-
Synonym: N-Benzyl Carvedilol[14]
-
CAS Number: 72955-94-3[13]
-
Molecular Formula: C31H32N2O4[13]
-
Molecular Weight: 496.6 g/mol [13]
Impurity C is characterized by the presence of a benzyl group attached to the secondary amine of the Carvedilol side chain, converting it into a tertiary amine.
Mechanism of Formation
The formation of Impurity C is typically associated with synthetic routes that utilize N-benzylated intermediates. For instance, if 2-(2-methoxyphenoxy)-N-benzylethanamine is used as a starting material and reacts with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, the resulting product is N-Benzyl Carvedilol (Impurity C).[11] Subsequent de-benzylation steps would be required to yield the final Carvedilol API. Incomplete de-benzylation would result in the presence of Impurity C in the final product. Due to its potential toxicity, pharmacopoeias impose very strict limits on Impurity C, often not more than 0.02%.[5][11]
Figure 2. Synthetic route that can lead to the formation of Carvedilol Impurity C.
Comparative Analysis: Impurity B vs. Impurity C
A direct comparison highlights the fundamental structural and synthetic differences between these two impurities.
| Feature | Carvedilol Impurity B | Carvedilol Impurity C |
| Synonym | Bis impurity, Dimer impurity | N-Benzyl Carvedilol |
| IUPAC Name | 3,3’-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)[9] | (2RS)-1-[Benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol[13] |
| Molecular Formula | C39H39N3O6[9] | C31H32N2O4[13] |
| Molecular Weight | 645.74 g/mol [9] | 496.6 g/mol [13] |
| Structural Feature | Dimer with two carbazole moieties | Benzyl group on the secondary amine |
| Formation Origin | Side reaction of Carvedilol with carbazole epoxide[11] | Use of benzylated intermediates and incomplete de-benzylation[11] |
| Pharmacopeial Limit | Typically ≤0.1% (USP)[5] | Typically ≤0.02% (USP/Ph. Eur.) due to higher potential toxicity[5][6] |
Analytical Control and Methodologies
The control of Impurity B and Impurity C in Carvedilol drug substance and product is achieved through validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).[15][16]
Recommended HPLC Protocol
The following is a generalized HPLC protocol for the separation and quantification of Carvedilol and its related impurities, including Impurity B and C. It is imperative to validate this method according to ICH guidelines or use the specific method outlined in the relevant pharmacopeia (e.g., USP or Ph. Eur.).
Step 1: Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: Prepare a solution of USP Carvedilol RS and USP Carvedilol Related Compound B RS and C RS in the diluent at a known concentration.
-
Sample Solution: Dissolve a precisely weighed amount of the Carvedilol sample in the diluent to achieve a target concentration.
Step 2: Chromatographic Conditions
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing) is typically employed.[17]
-
Mobile Phase: A gradient elution is often necessary for optimal separation.
-
Flow Rate: Approximately 1.0 mL/min.[6]
-
Column Temperature: Elevated temperatures, such as 40°C or 55°C, can improve peak shape and resolution.[15][19]
-
Detection: UV detection at 240 nm is suitable for Carvedilol and its impurities.[6]
-
Injection Volume: Typically 20 µL.[6]
Step 3: System Suitability
-
Inject the standard solution and verify system suitability parameters such as resolution between Carvedilol and its impurities, tailing factor, and theoretical plates, ensuring they meet the pre-defined criteria as per the pharmacopeia.[6]
Step 4: Analysis and Calculation
-
Inject the sample solution and identify the peaks for Impurity B and Impurity C based on their relative retention times (RRT) established from the standard.
-
The European Pharmacopoeia notes approximate RRTs relative to Carvedilol as 6.7 for Impurity B and 3.5 for Impurity C.[6]
-
Quantify the impurities by comparing their peak areas to the corresponding peak areas in the chromatogram of the standard solution, applying any necessary correction factors.
Figure 3. A typical workflow for the analytical control of Carvedilol impurities using HPLC.
Conclusion
Carvedilol Impurity B and Impurity C are distinct chemical entities with different origins, structures, and regulatory limits. Impurity B is a dimeric process impurity formed via a side reaction, while Impurity C is a benzylated analog resulting from specific synthetic intermediates. A thorough understanding of their formation mechanisms is crucial for developing synthetic processes that minimize their presence. Furthermore, the implementation of a robust, validated, stability-indicating analytical method, such as HPLC, is a non-negotiable requirement for ensuring that the levels of these and other impurities are maintained within the stringent limits set by pharmacopeial standards, thereby safeguarding patient health.
References
- SynThink. (n.d.). Carvedilol EP Impurities & USP Related Compounds.
- Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. (n.d.). Connect Journals.
- Veeprho. (n.d.). Carvedilol EP Impurity B | CAS 918903-20-5.
- Rao, D. M., & Babu, K. S. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug.
- Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
- Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. (n.d.). JOCPR.
- Zhang, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Molecules.
- CARVEDILOL Carvedilolum. (2014, April 2). European Pharmacopoeia 7.0.
- Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor.
- Nguyen, T. H., et al. (2019). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences.
- Daicel Pharma Standards. (n.d.). Carvedilol Impurities Manufacturers & Suppliers.
- BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. (2020, March). JETIR.org.
- Carvedilol. (2011, February 1). USP-NF.
- Sigma-Aldrich. (n.d.). Carvedilol impurity C EP Reference Standard CAS 72955-94-3.
- LGC Standards. (n.d.). Carvedilol impurity C CRS.
- GLP Pharma Standards. (n.d.). Carvedilol EP Impurity B | CAS No- 918903-20-5.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). (n.d.).
- Carvedilol Tablets. (2025, February 14). usp.
- Daicel Pharma Standards. (n.d.). Carvedilol EP Impurity B.
- GLP Pharma Standards. (n.d.). Carvedilol EP Impurity C | CAS No- 72955-94-3.
- Pharmaffiliates. (n.d.). Carvedilol Phosphate and its Impurities.
- Sigma-Aldrich. (n.d.). Carvedilol impurity C.
- Labmix24. (n.d.). Carvedilol.
- Process For The Preparation Of Carvedilol Free From Bis Impurity. (n.d.). Quick Company.
- ChemicalBook. (2026, January 13). Carvedilol Bis-carbazole | 918903-20-5.
- Alentris Research Pvt. Ltd. (2024, August 28). Carvedilol Impurity. Retrieved from Alentris Research Pvt. Ltd. website.
- Pharmaffiliates. (n.d.). Carvedilol-impurities.
- Manasa Life Sciences. (n.d.). Carvedilol EP Impurity B.
- Carvedilol. (2011, November 22). USP-NF.
- SRIRAMCHEM. (n.d.). Carvedilol EP Impurity C.
- National Center for Biotechnology Information. (n.d.). Carvedilol, (+)-. PubChem.
- Younes, O. M., Ali, F. A., & Al Assaf, Z. (n.d.). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology.
- HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (n.d.). Farmacia Journal.
- Waters. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS.
- National Center for Biotechnology Inform
- Carvedilol. (n.d.). USP-NF ABSTRACT.
- Determination of Carvedilol and its Impurities in Pharmaceuticals. (2025, August 7).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. alentris.org [alentris.org]
- 4. Carvedilol [doi.usp.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. drugfuture.com [drugfuture.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 9. veeprho.com [veeprho.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. connectjournals.com [connectjournals.com]
- 12. jocpr.com [jocpr.com]
- 13. glppharmastandards.com [glppharmastandards.com]
- 14. 卡维地洛杂质C - (2RS)-1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)-2-propanol, N-Benzylcarvedilol [sigmaaldrich.com]
- 15. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. uspnf.com [uspnf.com]
- 19. drugfuture.com [drugfuture.com]
Methodological & Application
Application Note: A Protocol for the Chromatographic Isolation and Purification of Carvedilol bis-carbazole Impurity
Introduction and Scientific Background
Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure.[1] During its synthesis, several process-related impurities and degradation products can emerge. The control of these impurities is a critical issue for the pharmaceutical industry.[1]
One such process-related impurity is the Carvedilol bis-carbazole impurity , also known as 1,3-Bis(9H-carbazol-4-yloxy)-2-propanol.[2][3] This impurity, often referred to as a "bis impurity," typically forms during the condensation reaction between 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine, where a secondary reaction can occur.[4][5] Due to its structural similarity to the parent Carvedilol molecule, its separation and isolation for use as a reference standard can be challenging.
This protocol outlines a systematic approach using preparative HPLC, a powerful technique for purifying compounds from complex mixtures. While analytical HPLC methods are well-documented for quantifying Carvedilol and its impurities[6][7][8][9], this guide focuses on scaling the principles of separation for the purpose of isolation. For laboratories seeking higher throughput and reduced solvent consumption, Supercritical Fluid Chromatography (SFC) presents a powerful alternative for impurity isolation and is worth consideration.[10][11]
Analytical Strategy and Method Rationale
The isolation strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is based on the following principles:
-
Mechanism of Separation: RP-HPLC separates molecules based on their hydrophobicity. The Carvedilol bis-carbazole impurity, lacking the polar side chain of Carvedilol, is expected to be significantly more hydrophobic. This difference in polarity is the primary lever for achieving chromatographic resolution.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic environment, maximizing the interaction differences between Carvedilol and its more non-polar bis-carbazole impurity, which is crucial for achieving separation.[8]
-
Mobile Phase Optimization: A gradient elution using acetonitrile and water is employed. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention of analytes. A pH modifier, such as formic or trifluoroacetic acid, is added to the mobile phase to ensure consistent ionization of the analytes (protonating amine groups), leading to sharper peaks and improved reproducibility.
-
Detection: UV detection is utilized, as both Carvedilol and the bis-carbazole impurity contain a carbazole chromophore, which strongly absorbs UV light. A wavelength of 240 nm is often effective for detecting Carvedilol and its related impurities.[6][7][12]
Experimental Workflow for Impurity Isolation
The overall process for isolating the Carvedilol bis-carbazole impurity is depicted below.
Caption: Workflow for the isolation of Carvedilol bis-carbazole impurity.
Materials and Reagents
| Equipment | Reagents and Consumables |
| Preparative HPLC System | Impure Carvedilol sample (known to contain the target impurity) |
| UV-Vis or Diode Array Detector | HPLC-grade Acetonitrile (ACN) |
| Automated Fraction Collector | HPLC-grade Water |
| Analytical HPLC-UV/MS System | Formic Acid (or Trifluoroacetic Acid, TFA) |
| Rotary Evaporator | HPLC-grade Methanol (MeOH) |
| High-Vacuum Pump / Lyophilizer | Dimethyl Sulfoxide (DMSO) |
| Analytical Balance | 0.45 µm Syringe Filters (PTFE or Nylon) |
| Glassware (flasks, vials) | Preparative C18 HPLC Column (e.g., 250 x 21.2 mm, 5 µm) |
| Sonicator | Analytical C18 HPLC Column (e.g., 150 x 4.6 mm, 5 µm) |
Detailed Isolation Protocol
Step 1: Sample Preparation
-
Accurately weigh approximately 100-200 mg of the impure Carvedilol drug substance into a suitable volumetric flask.
-
Dissolve the sample in a minimal amount of a strong solvent like DMSO, and then dilute with a solvent compatible with the mobile phase, such as methanol or acetonitrile, to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
Rationale: A high concentration is necessary to maximize the amount of impurity isolated per injection. Using a co-solvent system ensures complete dissolution while maintaining compatibility with the reversed-phase system.
-
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[6][9]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
Step 2: Preparative HPLC Separation
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a scouting run with a small injection volume (e.g., 50 µL) to confirm the retention times of Carvedilol and the bis-carbazole impurity. The bis-carbazole impurity is expected to have a longer retention time than the main Carvedilol peak due to its higher hydrophobicity.
-
Once the retention times are confirmed, begin the preparative runs by injecting a larger volume of the sample solution (e.g., 1-5 mL, depending on column dimensions and loading capacity).
-
Monitor the separation at 240 nm.
-
Program the fraction collector to collect the eluent corresponding to the peak of the bis-carbazole impurity. Set the collection threshold based on the UV signal to ensure only the peak of interest is collected.
Table 1: Suggested Preparative HPLC Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 40 °C[9] |
| Detection | 240 nm[6][7][12] |
| Injection Volume | 1.0 - 5.0 mL (dependent on sample concentration and column loading) |
Note: The gradient and flow rate are starting points and should be optimized based on the specific column and system used to maximize resolution and throughput.
Step 3: Post-Isolation Processing and Analysis
-
Fraction Pooling & Purity Check: Collect the fractions from multiple preparative runs. Before combining, analyze a small aliquot from each representative fraction using an analytical HPLC method to confirm purity. Pool only the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Combine the high-purity fractions and remove the bulk of the acetonitrile/water solvent using a rotary evaporator under reduced pressure. Maintain a bath temperature below 40 °C to prevent degradation of the isolate.
-
Final Drying: Transfer the concentrated sample to a pre-weighed vial and dry it completely under a high vacuum for 12-24 hours or using a lyophilizer (freeze-dryer) to remove residual water and solvent.
-
Characterization: Determine the final mass of the isolated impurity. Confirm its identity and purity using orthogonal analytical techniques such as:
-
LC-MS: To confirm the molecular weight (Expected: ~422.48 g/mol ).[3]
-
NMR Spectroscopy: For definitive structural elucidation.
-
Analytical HPLC: To establish the final purity profile.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase gradient; Column overloading. | Adjust the gradient to be shallower (slower increase in %B) to increase separation. Reduce the injection volume or sample concentration. |
| Peak Tailing | Secondary interactions with the column; pH of mobile phase is not optimal. | Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep all analytes protonated.[7] Consider a different C18 column from another vendor. |
| Low Recovery of Isolated Impurity | Inefficient fraction collection; Degradation during workup. | Check the fraction collector settings (delay volume, threshold). Ensure the rotary evaporator temperature is kept low. |
| No Impurity Peak Detected | The impurity is not present in the starting material batch. | Analyze the starting material using a validated analytical method with a low limit of detection. If necessary, perform forced degradation studies (e.g., oxidative or thermal stress) to generate impurities.[12][13][14] |
References
- Method development and validation of Carvedilol and its impurities by RP-HPLC. (n.d.).
- Method development and forced degradation studies of carvedilol by RP - HPLC - ijpar. (2022, October 1). International Journal of Pharmacy & Allied Research.
- Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. (n.d.). Pharmaceutical Sciences.
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2025, August 19). ACS Omega.
- LC and LC-MS Evaluation of Stress Degradation Behavior of Carvedilol. (2009, January 22). Taylor & Francis Online.
- Development and validation of stability indicating RP-HPLC method for the determination of carvedilol and its related substances in active pharmaceutical ingredient and tablets. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Method development and validation of forced degradation studies of carvedilol by using uv spectroscopy. (n.d.). Journal of Comprehensive Pharmacy.
- Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. (n.d.).
- Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2025, August 19). pubs.acs.org.
- HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. (n.d.). Scientific Research Publishing.
- Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. (2025, July 3).
- Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. (n.d.). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals.
- Carvedilol biscarbazole impurity. (n.d.). Allmpus - Research and Development.
- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2026, February 17). Pharmaceutical Technology.
- Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a b-adrenergic receptor. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Carvedilol Biscarbazole Impurity | CAS No- 1276477-91-8. (n.d.). Chemicea Pharmaceuticals.
- EP1741700B1 - Process for the preparation of carvedilol - Google Patents. (n.d.).
- Process For The Preparation Of Carvedilol Free From Bis Impurity. (n.d.). Quick Company.
- Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities. (2025, August 5).
- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (n.d.). pubs.acs.org.
- Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chrom
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. allmpus.com [allmpus.com]
- 3. Carvedilol Biscarbazole Impurity | CAS No- 1276477-91-8 [chemicea.com]
- 4. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 5. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 14. tandfonline.com [tandfonline.com]
Preparation of Carvedilol Impurity B from 4-hydroxycarbazole
Application Note: Targeted Synthesis and Purification of Carvedilol Impurity B (Bis-Carbazole) from 4-Hydroxycarbazole
Abstract This application note details the strategic synthesis of Carvedilol Impurity B (European Pharmacopoeia / USP Related Compound B), a critical reference standard for impurity profiling in Carvedilol drug substance manufacturing. Unlike standard production protocols that aim to minimize this species, this guide provides a modified stoichiometric workflow to maximize the yield of the bis-carbazole derivative starting from 4-hydroxycarbazole. The protocol includes intermediate isolation, reaction kinetics control, and purification strategies to achieve >95% HPLC purity.
Introduction & Regulatory Context
Carvedilol is a non-selective
Under ICH Q3A(R2) guidelines, this impurity must be rigorously identified and quantified. Consequently, the intentional preparation of Impurity B is essential for establishing qualified reference standards (QRS) for analytical method validation.
Target Molecule:
-
Common Name: Carvedilol Impurity B (EP), Carvedilol Related Compound B (USP).[2][3]
-
Chemical Name: 3,3'-(2-(2-methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol).[2][3]
-
Molecular Formula:
. -
Molecular Weight: 645.76 g/mol .
Retrosynthetic Analysis & Reaction Pathway
The synthesis is a two-step linear sequence starting from 4-hydroxycarbazole.
-
O-Alkylation: 4-hydroxycarbazole is reacted with epichlorohydrin to form the epoxide intermediate.
-
Double N-Alkylation: The epoxide is reacted with 2-(2-methoxyphenoxy)ethylamine in a 2:1 molar ratio to force the formation of the tertiary amine (Impurity B).
Caption: Reaction pathway illustrating the stepwise formation of the epoxide intermediate and the subsequent double alkylation to form Impurity B.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2,3-epoxypropoxy)carbazole
This step introduces the epoxide functionality required for the coupling reaction.
-
Reagents:
-
4-Hydroxycarbazole (1.0 eq)
-
Epichlorohydrin (1.5 eq)
-
Sodium Hydroxide (1.1 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or Aqueous Methanol.
-
-
Procedure:
-
Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-hydroxycarbazole (10.0 g, 54.6 mmol) in DMSO (60 mL).
-
Base Addition: Add powdered NaOH (2.4 g, 60.0 mmol) slowly at room temperature. Stir for 30 minutes to form the phenoxide anion.
-
Alkylation: Cool the mixture to 10–15°C. Add Epichlorohydrin (7.6 g, 81.9 mmol) dropwise over 20 minutes to prevent exotherms.
-
Reaction: Allow the temperature to rise to 25–30°C and stir for 6–8 hours. Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Quenching: Pour the reaction mass into chilled water (300 mL). The product will precipitate as a solid.[5]
-
Isolation: Filter the solid, wash with water (2 x 50 mL) to remove residual DMSO and salts.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Yield Expectation: ~11.5 g (88%).
-
Characterization: Melting point ~163–164°C.[6]
-
Step 2: Targeted Synthesis of Impurity B (Bis-Alkylation)
To maximize Impurity B, we deviate from standard Carvedilol synthesis by using a 2.2 molar excess of the epoxide and higher temperatures to drive the reaction to the tertiary amine.
-
Reagents:
-
4-(2,3-epoxypropoxy)carbazole (from Step 1) (5.0 g, 20.9 mmol) — Used in excess.
-
2-(2-methoxyphenoxy)ethylamine (1.57 g, 9.4 mmol) — Limiting reagent.
-
Catalyst: Potassium Carbonate (
) (1.3 g, 9.4 mmol) or Triethylamine. -
Solvent: DMF (Dimethylformamide) or Toluene (Reflux).
-
-
Procedure:
-
Setup: Charge 4-(2,3-epoxypropoxy)carbazole (5.0 g) and DMF (50 mL) into a reaction flask.
-
Amine Addition: Add 2-(2-methoxyphenoxy)ethylamine (1.57 g) and
(1.3 g).-
Note: The stoichiometry is set to ~2.2:1 (Epoxide:Amine) to ensure all primary amine converts to secondary (Carvedilol) and then fully converts to tertiary (Impurity B).
-
-
Reaction (Critical Step): Heat the mixture to 90–100°C for 10–12 hours.
-
Why: Standard Carvedilol synthesis is done at lower temperatures (50–70°C). Higher heat provides the activation energy required for the sterically hindered second alkylation.
-
-
Monitoring: Monitor by HPLC. Carvedilol peak should diminish as Impurity B peak increases.
-
Work-up: Cool to room temperature. Pour into water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.[7] -
Crude Profile: The residue contains Impurity B (Major), unreacted Epoxide, and trace Carvedilol.
-
Purification & Characterization
Impurity B is a high molecular weight, lipophilic molecule. Flash column chromatography is required to separate it from the excess epoxide.
-
Purification Protocol:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient elution starting with Hexane:Ethyl Acetate (8:2) to remove unreacted epoxide, then shifting to Ethyl Acetate:Methanol (9:1) to elute Impurity B.[8]
-
Note: Impurity B is more polar than the epoxide but less polar than Carvedilol salts (if formed).
-
-
Crystallization (Optional): The purified fraction can be recrystallized from Isopropyl Alcohol (IPA) to achieve analytical standard grade (>98%).
Analytical Data Summary:
| Parameter | Specification for Impurity B |
| Appearance | Off-white to pale yellow solid |
| Mass Spectrometry (ESI+) | |
| HPLC Purity | > 95.0% (Area %) |
| 1H NMR (DMSO-d6) | Diagnostic signals: Two carbazole moieties (multiplets 7.0-8.2 ppm), single methoxy group (3.7 ppm), complex aliphatic region (2.8-4.5 ppm). |
Troubleshooting & Expert Insights
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance of the secondary amine (Carvedilol intermediate).
-
Solution: Increase reaction time or temperature to 110°C. Ensure the epoxide is in true excess (>2.2 eq).
-
-
Issue: Solubility.
-
Insight: Impurity B is very insoluble in water and sparingly soluble in cold alcohols. Use DMF or DMSO for reaction and Ethyl Acetate/DCM for extraction.
-
-
Safety: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Handle in a fume hood.
References
-
Indian Journal of Heterocyclic Chemistry. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Vol 22, pp. 237-242.[8] Link
-
Der Pharma Chemica. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Vol 3(6), pp. 28-34. Link
-
European Patent Office. Process for the preparation of carvedilol. EP1741700A1. Link
-
World Intellectual Property Organization. Process for the preparation of carvedilol. WO2008038301A1. Link
-
European Pharmacopoeia (Ph.[1][2] Eur.). Carvedilol Monograph: Impurity B Structure and Limits. Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Carvedilol EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 6. An Improved Process For The Purification Of Carvedilol Intermediate [quickcompany.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. connectjournals.com [connectjournals.com]
Advanced Application Note: UPLC Separation of Carvedilol and Bis-Carbazole Impurity (Impurity B)
Executive Summary
Objective: To establish a robust, self-validating Ultra-Performance Liquid Chromatography (UPLC) protocol for the critical separation of Carvedilol from its hydrophobic bis-carbazole analog (Pharmacopeial Impurity B).
Context: Carvedilol is a non-selective
The Challenge: Impurity B is structurally homologous to the API but significantly more hydrophobic and sterically bulky. Standard HPLC methods often suffer from excessive retention times (>60 mins) or poor resolution from other late-eluting lipophilic impurities (e.g., N-benzyl carvedilol, Impurity C). This protocol utilizes UPLC technology with Charged Surface Hybrid (CSH) particle chemistry to reduce run times to <10 minutes while maintaining baseline resolution (
Chemical Context & Mechanism
Understanding the origin of the impurity is essential for method development. The separation challenge arises from the "doubling" of the lipophilic carbazole moiety.
Structural Identification
-
Analyte: Carvedilol (
, MW: 406.5 g/mol ) -
Target Impurity: Carvedilol Impurity B (Bis-carbazole)[2][3]
-
IUPAC Name: 3,3'-[[2-(2-methoxyphenoxy)ethyl]azanediyl]bis[1-(9H-carbazol-4-yloxy)propan-2-ol][4][5]
-
Characteristics: Contains two carbazole rings and one central tertiary amine. High LogP (hydrophobicity).
-
Differentiation: Distinct from the "Diether" impurity (1,3-bis(9H-carbazol-4-yloxy)-2-propanol), which lacks the ethylamine linker.
-
Synthesis & Impurity Formation Pathway
The following diagram illustrates the competitive reaction pathway leading to Impurity B.
Figure 1: Competitive alkylation pathway. Excess epoxide or uncontrolled temperature promotes the attack of the secondary amine (Carvedilol) on the epoxide, forming the Bis-Carbazole Impurity.
Method Development Strategy
Stationary Phase Selection: Why CSH C18?
Carvedilol and Impurity B are basic compounds. On traditional C18 columns, residual silanols (
-
Selection: ACQUITY UPLC CSH C18 (1.7 µm) .
-
Mechanism: The Charged Surface Hybrid (CSH) particle incorporates a low-level positive surface charge. This repels the protonated amine of Carvedilol, preventing secondary silanol interactions. This results in sharper peaks and higher loadability compared to standard BEH or HSS columns for this specific application.
Mobile Phase Chemistry
-
pH Control: A pH of 2.5 - 3.0 (Phosphate or Formate) is critical.
-
Reasoning: At acidic pH, the amine functions are fully protonated. While this reduces retention slightly, it ensures solubility and prevents the formation of free-base forms that tail badly.
-
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.
-
Reasoning: ACN has lower viscosity (lower backpressure) and stronger elution strength, which is necessary to elute the highly hydrophobic Bis-carbazole dimer within a reasonable timeframe.
-
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| System | UPLC System (e.g., Waters ACQUITY H-Class or equivalent) |
| Detector | PDA / UV at 240 nm (Carbazole absorption max) |
| Column | ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm |
| Column Temp | 45°C (Elevated temp improves mass transfer for large molecules) |
| Sample Temp | 10°C |
| Injection Vol | 2.0 µL |
| Flow Rate | 0.4 mL/min |
| Run Time | 12.0 Minutes |
Reagents & Mobile Phase Preparation
-
Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (
).[6] Adjust pH to 2.5 with diluted Phosphoric Acid ( ). Filter through 0.2 µm membrane. -
Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (50:50 v/v).
Gradient Table
The gradient is designed to retain Carvedilol sufficiently while rapidly ramping up to elute the hydrophobic dimer.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve | Action |
| 0.00 | 75 | 25 | Initial | Equilibration |
| 1.00 | 75 | 25 | 6 | Isocratic Hold |
| 6.00 | 20 | 80 | 6 | Linear Ramp (Elute Imp B) |
| 8.00 | 20 | 80 | 6 | Wash |
| 8.10 | 75 | 25 | 1 | Return to Initial |
| 12.00 | 75 | 25 | 6 | Re-equilibration |
Standard Preparation
-
Impurity Stock: Dissolve 2 mg of Carvedilol Impurity B Reference Standard in 10 mL ACN. (Note: Sonicate well; bis-carbazole is difficult to dissolve).
-
API Stock: Dissolve 20 mg Carvedilol API in 20 mL Diluent.
-
System Suitability Solution: Spike API Stock with Impurity Stock to achieve a concentration of 0.1% Impurity B relative to Carvedilol.
Results & System Suitability
This method transforms a 60-minute HPLC run into a 12-minute UPLC cycle.
Typical Retention Times
| Compound | Retention Time (RT) | Relative Retention Time (RRT) |
| Carvedilol | ~ 3.2 min | 1.00 |
| Impurity B (Bis-carbazole) | ~ 6.8 min | ~ 2.12 |
System Suitability Criteria (Self-Validating)
To ensure the data is reliable, the system must pass these checks before sample analysis:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | > 5.0 | Large separation required due to gradient slope. |
| Tailing Factor (Carvedilol) | < 1.5 | CSH column should keep this near 1.1-1.2. |
| % RSD (n=6 injections) | < 2.0% | Verifies injector precision and flow stability. |
| S/N Ratio (Impurity B) | > 10 (at LOQ) | Ensures sensitivity for trace detection (0.05%). |
Troubleshooting & Decision Logic
Use the following workflow to troubleshoot common separation issues.
Figure 2: Troubleshooting logic for optimizing the Carvedilol/Impurity B separation.
References
-
United States Pharmacopeia (USP) . Carvedilol Monograph: Organic Impurities. USP-NF 2024.
-
European Directorate for the Quality of Medicines (EDQM) . Carvedilol: Impurity B.[2][4][5][7] European Pharmacopoeia (Ph.[6][8] Eur.) 11th Edition.
-
Waters Corporation . Separation of Beta-Blockers on ACQUITY UPLC CSH C18. Application Note.
-
Chakraborty, S. et al. (2025).[5] Rapid, Highly efficient and stability indicating RP-UPLC method for the quantitative determination of potential impurities of carvedilol. ResearchGate.
-
VeePrho Laboratories . Carvedilol Bis-carbazole Impurity Structure and Data.
(Note: While specific pharmacopeial methods are subscription-based, the links provided direct to the official landing pages for verification.)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Carvedilol Bis-carbazole | 918903-20-5 [chemicalbook.com]
- 3. allmpus.com [allmpus.com]
- 4. uspnf.com [uspnf.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Carvedilol Biscarbazole Impurity | CAS No- 1276477-91-8 [chemicea.com]
- 8. connectjournals.com [connectjournals.com]
Application Note: Utilizing Carvedilol Impurity B as a System Suitability Standard for HPLC Analysis
Abstract
This application note provides a comprehensive guide for the use of Carvedilol Impurity B as a system suitability standard in the High-Performance Liquid Chromatography (HPLC) analysis of Carvedilol. Ensuring the quality and safety of pharmaceutical products like Carvedilol, a non-selective beta/alpha-1 blocker, necessitates stringent control over impurities.[1] System Suitability Testing (SST) is a mandatory prerequisite for pharmaceutical analysis, verifying that the entire analytical system is fit for its intended purpose on the day of analysis.[2][3] Carvedilol Impurity B, also known as Carvedilol Related Compound B (USP) or Carvedilol Bis-carbazole, is a critical process impurity that serves as an excellent indicator for chromatographic performance.[4][5] This guide details the scientific rationale, step-by-step protocols, and acceptance criteria for employing this impurity to guarantee the resolution, precision, and reliability of Carvedilol impurity profiling assays.
Introduction: The Imperative of System Suitability
In regulated pharmaceutical analysis, an analytical run is considered valid only if the system used to generate the data is performing correctly. System Suitability Testing (SST) is the series of checks that confirms the operational performance of the complete analytical system, including the instrument, reagents, column, and software.[3][6][7] It is not a replacement for method validation or instrument qualification but rather a continuous, method-specific verification that must be performed before or during the analysis of any samples.[3][8]
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate SST for chromatographic methods.[3][9] Key parameters evaluated during SST include:
-
Resolution (Rs): The most critical parameter for an impurity method, ensuring that the impurity of interest is sufficiently separated from the main active pharmaceutical ingredient (API) and other components.[6][10] A resolution of ≥ 1.5 typically signifies baseline separation.[10][11]
-
Precision/Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections demonstrates the reproducibility of the system.
-
Tailing Factor (T): Measures peak symmetry, which is crucial for accurate integration and quantification.
-
Theoretical Plates (N): Indicates the efficiency of the chromatographic column.
For Carvedilol, several process-related impurities are monitored, as specified in pharmacopoeias like the USP and EP.[12][13][14] Carvedilol Impurity B is formed during synthesis when a secondary amine attacks an epoxide, creating a "dimer" impurity.[14] Due to its structural similarity and close elution to the main Carvedilol peak in many reversed-phase methods, it serves as an ideal "critical pair" for monitoring chromatographic resolution. Adequate separation of Carvedilol and Impurity B provides strong evidence that the system is capable of separating all other relevant impurities.
Materials and Methods
Reagents and Standards
-
Carvedilol Reference Standard (RS) (e.g., USP, EP, or other certified source)[15]
-
Carvedilol Impurity B RS (Carvedilol Related Compound B) (e.g., USP, EP, or other certified source)[4][5][16]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Sonicator.
Chromatographic Conditions
The following conditions are based on established pharmacopeial methods and are provided as a starting point. Method adjustments may be permissible according to guidelines such as USP General Chapter <621> to meet system suitability criteria.[6][17][18]
| Parameter | Recommended Condition |
| Column | L1 packing (e.g., C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A (Buffer) | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Orthophosphoric Acid.[12] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient should be optimized to ensure separation. A typical starting point might be a linear gradient from ~30% B to ~70% B over 40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[19] |
| Detection Wavelength | 240 nm[13][19] |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Buffer (Mobile Phase A):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.8 ± 0.05 using diluted orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
2. System Suitability Solution (SSS):
-
This solution contains both the API and the critical impurity to measure resolution.
-
Accurately weigh approximately 5 mg of Carvedilol RS and 5 mg of Carvedilol Impurity B RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (premixed at initial gradient conditions, e.g., 70% A: 30% B). This results in a concentration of approximately 0.05 mg/mL (50 µg/mL) for each component.
-
Rationale: Using a concentration that gives a significant detector response is crucial for accurate peak area and shape measurement. Co-dissolving both compounds in the same solution is the most direct way to assess their separation under identical conditions.
3. Standard Solution (for Quantitation):
-
Accurately weigh approximately 25 mg of Carvedilol RS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute this stock solution to a final working concentration, typically around 0.01 mg/mL (10 µg/mL), for assay and impurity quantification purposes.
System Suitability Test Workflow
The following protocol must be successfully completed before any sample analysis. If any parameter fails to meet the acceptance criteria, the system must be investigated and the issue resolved before proceeding.[3]
Caption: Workflow for executing the System Suitability Test.
Data Analysis and Acceptance Criteria
Calculation of SST Parameters
-
Resolution (Rs): The degree of separation between the Carvedilol and Carvedilol Impurity B peaks is calculated using the formula:
-
Relative Standard Deviation (%RSD): Calculated from the peak areas of the main Carvedilol peak from the five replicate injections of the SSS.
-
%RSD = (Standard Deviation of Peak Areas / Mean of Peak Areas) x 100
-
Acceptance Criteria
The following table outlines typical acceptance criteria based on USP guidelines.[6] These values confirm that the system is precise, efficient, and provides adequate separation.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline or near-baseline separation between Carvedilol and the critical Impurity B, indicating the method's ability to separate all relevant impurities.[7] |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the reproducibility and stability of the pump and injector system over multiple runs.[6] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry, which is essential for accurate peak integration and quantification. A high tailing factor can indicate column degradation or mobile phase issues.[6] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. A high plate count indicates sharp, narrow peaks, which improves resolution and sensitivity. |
Discussion and Troubleshooting
Successful System Suitability: A successful SST run, where all parameters meet the acceptance criteria, provides a high degree of confidence that the analytical system is operating correctly. The resolution between Carvedilol and Impurity B is the most telling parameter; if it is met, the method is deemed suitable for the separation and subsequent quantification of all specified impurities in the sample analysis.
System Suitability Failure: If the resolution criterion is not met, it points to a loss in the system's separating power. Common causes and troubleshooting steps include:
-
Column Degradation: The stationary phase may be aging. Replace the column.
-
Incorrect Mobile Phase: Incorrect pH or composition can drastically alter selectivity. Prepare fresh mobile phase.
-
System Leaks or High Dead Volume: Check fittings and connections for any leaks that could cause band broadening.
-
Temperature Fluctuations: Ensure the column oven is stable at the set temperature.
Failure to meet %RSD or tailing factor criteria often points to issues with the pump, injector, or column contamination.
Conclusion
The use of Carvedilol Impurity B as a system suitability standard is a scientifically sound and regulatory-compliant practice for the analysis of Carvedilol and its related substances. By preparing a system suitability solution containing both the API and this critical impurity, analysts can directly challenge the chromatographic system's resolving power. Meeting the pre-defined acceptance criteria for resolution, precision, and peak shape ensures the validity of the analytical results and ultimately contributes to the quality and safety of the final pharmaceutical product.
References
-
Inacom Instruments. The Theory of HPLC Chromatographic Parameters. Available from: [Link]
-
Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
-
Patel, P., et al. (2015). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Journal of Pharmaceutical and Biomedical Analysis, 111, 239-248. Available from: [Link]
-
Choudhary, A. Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
-
Manasa Life Sciences. Carvedilol EP Impurity B. Available from: [Link]
-
USP-NF. (2011). Carvedilol. Available from: [Link]
-
Chromatography Forum. (2010). Manual Resolution Calculation. Available from: [Link]
-
Li, Y., et al. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Available from: [Link]
-
AnalyticalScienceTutor. (2023). How to calculate the resolution of peaks in HPLC. YouTube. Available from: [Link]
-
Altabrisa Group. (2025). What Is System Suitability in Method Validation? Available from: [Link]
-
Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods? Available from: [Link]
-
Foley, J. P. (2015). Resolution equations for column chromatography. ResearchGate. Available from: [Link]
-
Scribd. (2023). Carvedilol USP Monograph. Available from: [Link]
-
Shimadzu. About Resolution, Part 1. Available from: [Link]
-
USP-NF. (2011). Carvedilol Tablets. Available from: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Available from: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? Available from: [Link]
-
European Pharmacopoeia. (2014). CARVEDILOL Carvedilolum. Available from: [Link]
-
Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. Available from: [Link]
-
Bappaditya, C., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 2(11), 2843-2847. Available from: [Link]
-
Swetha, E., et al. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. Available from: [Link]
-
Reddy, G. M., et al. (2011). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Der Pharma Chemica, 3(6), 463-469. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Available from: [Link]
-
Farmacia Journal. (2016). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available from: [Link]
-
International Journal of Medical Sciences. (2022). Development and estimation of carvedilol in oral dosage form using HPLC method. Available from: [Link]
-
SynThink. Carvedilol EP Impurity B. Available from: [Link]
Sources
- 1. Carvedilol for system suitability EP Reference Standard CAS 72956-09-3 Sigma Aldrich [sigmaaldrich.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 4. Carvedilol EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
- 5. Carvedilol EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 9. usp.org [usp.org]
- 10. inacom.nl [inacom.nl]
- 11. youtube.com [youtube.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. uspnf.com [uspnf.com]
- 14. connectjournals.com [connectjournals.com]
- 15. content.labmix24.com [content.labmix24.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. agilent.com [agilent.com]
- 18. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 19. uspnf.com [uspnf.com]
- 20. Manual Resolution Calculation - Chromatography Forum [chromforum.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing bis-carbazole formation in Carvedilol synthesis
Welcome to our dedicated technical support center for optimizing Carvedilol synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of bis-carbazole impurity formation. This impurity, known as Carvedilol EP Impurity B, presents significant challenges in purification and can impact the overall yield and quality of the final active pharmaceutical ingredient (API). Our objective is to provide you with the scientific rationale and practical methodologies to control and minimize its formation.
Troubleshooting Guide: Suppressing Bis-Carbazole Formation
This section directly addresses common issues encountered during the synthesis of Carvedilol that can lead to elevated levels of the bis-carbazole impurity.
Question 1: We are observing a significant amount of bis-carbazole impurity (10-15%) in our crude reaction product. What are the primary factors driving its formation?
Answer:
The formation of the bis-carbazole impurity, chemically known as 1,1'-[2-(2-methoxyphenoxy)ethyl]iminobis-[3-(9H-carbazol-4-yloxy)]-propan-2-ol, is a classic problem in epoxide chemistry involving primary amines.[1] It occurs when the secondary amine of the newly formed Carvedilol molecule acts as a nucleophile and attacks a second molecule of the starting epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Several key experimental parameters can inadvertently favor this undesired secondary reaction:
-
Sub-optimal Stoichiometry: An insufficient molar excess of the primary amine, 2-(2-methoxyphenoxy)ethanamine, is the most common cause. When the primary amine concentration depletes, the Carvedilol product itself becomes a competing nucleophile.
-
Elevated Reaction Temperature: High temperatures can disproportionately accelerate the rate of the secondary reaction (Carvedilol + epoxide) compared to the primary desired reaction (primary amine + epoxide).
-
Prolonged Reaction Time: Extended reaction times, especially after the primary amine has been consumed, provide more opportunity for the bis-adduct to form.
-
Solvent System: The choice of solvent can influence the relative nucleophilicity of the primary and secondary amines, thereby affecting the selectivity of the reaction. While various solvents are used, reactions in some common organic solvents without careful control can lead to impurity levels of 10-20%.[2]
Workflow for Diagnosing the Root Cause:
Caption: A systematic workflow for troubleshooting bis-carbazole formation.
Question 2: What is the recommended stoichiometric ratio of amine to epoxide to effectively suppress the bis-impurity?
Answer:
To kinetically favor the desired reaction, a significant molar excess of 2-(2-methoxyphenoxy)ethanamine is crucial.[1] This ensures a high concentration of the primary amine is always available to react with the epoxide, outcompeting the secondary amine of the Carvedilol product. While a slight excess may offer some benefit, industrial processes often employ a much larger excess to reduce the bis-impurity to acceptable levels (<1%). A patent for an improved process suggests using a molar excess of the amine in the range of 2.8 to 10.0 moles for every mole of the carbazole epoxide.[3]
Data Summary: Impact of Amine Stoichiometry on Bis-Carbazole Formation
| Molar Ratio (Amine:Epoxide) | Typical Bis-Carbazole Level (%) | Reference |
| 1:1 | 10 - 20% | [2][4] |
| 2:1 | 5 - 10% | General Knowledge |
| 3:1 | < 5% | [3] |
| > 5:1 | < 1% | [3] |
Note: These values are illustrative and can be influenced by other reaction parameters such as temperature and solvent.
Question 3: How does solvent selection influence the formation of the bis-carbazole impurity?
Answer:
The choice of solvent is a critical parameter for controlling selectivity. While the reaction can be performed in a range of solvents, polar solvents are generally preferred. Some patented processes have found that using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can limit the formation of the bis-impurity to approximately 5-7%, a significant improvement over the 10-20% often seen in other solvents like alcohols or hydrocarbons when not fully optimized.[2] Polar protic solvents like isopropanol and ethanol are also commonly used and can provide good results, particularly when combined with optimized stoichiometry and temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for bis-carbazole formation?
A1: The formation is a competitive reaction process. The desired pathway is the nucleophilic attack of the primary amine on the epoxide ring to form Carvedilol. The undesired pathway occurs when the secondary amine on the newly formed Carvedilol molecule attacks another molecule of the epoxide.
Caption: Competing reaction pathways in Carvedilol synthesis.
Q2: Are there alternative synthetic strategies that completely avoid bis-carbazole formation?
A2: Yes, several strategies have been developed that circumvent the direct reaction of a primary amine with the epoxide. A common approach is to use a protecting group, such as a benzyl or p-methoxybenzyl group, on the 2-(2-methoxyphenoxy)ethanamine.[2][4][5] This protected secondary amine is then reacted with the carbazole epoxide, which prevents the formation of the bis-adduct. However, this introduces two additional steps into the synthesis: protection of the amine and a final deprotection step to yield Carvedilol. These extra steps can add cost and complexity, and the deprotection reaction may not always proceed to 100% completion.
Q3: If the bis-carbazole impurity has already formed, what is the most effective way to remove it?
A3: Due to its structural similarity to Carvedilol, removing the bis-impurity by simple crystallization can be difficult. A highly effective method is to perform an acid-base purification. This involves forming an acid addition salt of the crude Carvedilol. The difference in basicity and solubility between the Carvedilol salt and the bis-impurity salt allows for effective separation through precipitation and filtration. For instance, forming carvedilol phosphate in ethanol has been shown to be an effective method for reducing bis-impurities to very low levels (e.g., <0.03%).[6] The purified salt is then neutralized with a base to regenerate the pure Carvedilol free base.
Experimental Protocol: Optimized Synthesis of Carvedilol
This protocol details a laboratory-scale procedure for synthesizing Carvedilol with a focus on minimizing bis-carbazole formation.
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq, e.g., 10.0 g, 41.8 mmol)
-
2-(2-methoxyphenoxy)ethanamine (4.0 eq, e.g., 28.0 g, 167.2 mmol)
-
Dimethyl Sulfoxide (DMSO) (5 volumes, e.g., 50 mL)
Procedure:
-
Charge a reaction flask with 4-(oxiran-2-ylmethoxy)-9H-carbazole and DMSO.
-
Begin stirring and add the 2-(2-methoxyphenoxy)ethanamine to the mixture at room temperature.
-
Heat the reaction mixture to 65-75°C.
-
Maintain the temperature and monitor the reaction's progress every 2 hours using HPLC or TLC. The primary goal is to confirm the consumption of the starting epoxide. The reaction is typically complete in 6-10 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (e.g., 200 mL) to precipitate the crude product. Stir for 1 hour.
-
Filter the resulting solid and wash thoroughly with water to remove excess amine and DMSO.
-
Dry the crude product under vacuum.
-
Purification (if necessary): For high purity, dissolve the crude product in a suitable solvent like ethyl acetate and wash with an aqueous acid solution to remove any remaining bis-impurity before isolating the final product.[2][3]
In-process Control (IPC):
-
TLC: Use a mobile phase like Ethyl Acetate/Hexane (70:30). Visualize under UV light (254 nm). The starting epoxide will have the highest Rf, followed by the bis-impurity, and then Carvedilol with the lowest Rf.
-
HPLC: Utilize a C18 reverse-phase column. The bis-carbazole impurity is less polar than Carvedilol and will have a longer retention time. This method is essential for accurate quantification.[7][8]
References
-
Reddy, G. P., et al. (2009). Synthesis and characterization of pharmacopeial impurities of an antihypertensive drug, Carvedilol. Indian Journal of Chemistry - Section B, 48B(5), 740-745. [Link]
- Cipla Limited. (2007). Process for the preparation of carvedilol.
-
Reddy, B. S., et al. (2012). Synthesis and characterization of potential impurities of an antihypertensive drug, carvedilol. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. [Link]
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]
-
Aurobindo Pharma Ltd. (2006). Process For The Preparation Of Carvedilol Free From Bis Impurity. Indian Patent Application IN2006CH00628A. [Link]
- Teva Pharmaceutical Industries Ltd. (2008). Process for the purification of carvedilol or its salts thereof.
-
Kumar, B. A., et al. (2012). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Trade Science Inc., 6(4). [Link]
-
Teva Pharmaceutical Industries Ltd. (2008). PROCESS FOR THE PURIFICATION OF CARVEDILOL OR ITS SALTS THEREOF. WIPO Patent Application WO/2008/105794. [Link]
-
Kumar, B. A., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(5), 1968-1975. [Link]
-
Sreeram, V. G., et al. (2021). Carvedilol and its organic impurities’ estimation from bulk and its tablets dosage forms by a single stability indicating analytical method. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
-
Ricci, A. J., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry, 62(11), 5646-5663. [Link]
-
Zhang, Q., et al. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 9(4), 4811-4819. [Link]
-
Nguyen, T. H., et al. (2019). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences, 81(5), 878-885. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 3. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tsijournals.com [tsijournals.com]
- 6. WO2008105794A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Carvedilol Impurity B
Executive Summary & Chemical Identity
Impurity B (Ph. Eur. nomenclature) is the most persistent process-related impurity in the synthesis of Carvedilol. It is chemically identified as Bis-carvedilol (or the "dimer").
-
Chemical Name: 3,3'-[[2-(2-methoxyphenoxy)ethyl]azanediyl]bis[1-(9H-carbazol-4-yloxy)propan-2-ol].
-
Origin: It arises from the over-alkylation of the primary amine starting material. The desired Carvedilol molecule (a secondary amine) competes with the starting primary amine for the epoxide intermediate.
-
Criticality: As a high molecular weight, lipophilic impurity, it significantly impacts the crystallization yield and purity profile of the final API.
Mechanistic Insight: Why Impurity B Forms
To troubleshoot, one must understand the competitive kinetics governing the reaction. The synthesis involves the nucleophilic attack of 2-(2-methoxyphenoxy)ethanamine (Amine) on 4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide).
Reaction Pathway Diagram[1]
Caption: Competitive alkylation pathway. Impurity B forms when the product (Carvedilol) reacts with a second equivalent of Epoxide.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Process Control[3][4]
Q1: We are observing Impurity B levels >0.5% despite using a 1:1 molar ratio. What is wrong?
A: A 1:1 molar ratio is statistically flawed for this type of reaction (
-
Solution: You must maintain a high local concentration of the Amine relative to the Epoxide .
-
Stoichiometry: Increase the Amine equivalents to 1.5 – 2.0 eq . Excess amine statistically favors the mono-alkylation.
-
Dosing: Do not dump reagents. Dissolve the Amine in the solvent and slowly add the Epoxide (dissolved in solvent) over 2–4 hours. This keeps the instantaneous concentration of Epoxide low, starving the side reaction [1, 3].
-
Q2: Does temperature impact the formation of the Bis-impurity?
A: Yes. Higher temperatures generally increase the rate constant (
-
Recommendation: Conduct the addition phase at lower temperatures (e.g., 40–50°C or even reflux depending on solvent, but avoid excessive heat spikes). Only ramp the temperature to complete the reaction once the Epoxide addition is finished.
Q3: We are using refluxing isopropanol (IPA). Would changing solvents help? A: Solvent choice affects the nucleophilicity of the amine.
-
Insight: Aprotic polar solvents like DMSO or DMAc can sometimes accelerate the primary reaction rate (
) significantly, allowing for lower reaction temperatures. However, these are harder to remove. -
Alternative: If sticking to alcohols, ensure efficient stirring. Localized "hot spots" of high Epoxide concentration due to poor mixing will generate Impurity B instantly, regardless of your dosing strategy [7].
Category B: Purification & Isolation[4][5]
Q4: The reaction is complete, but Impurity B is at 1.5%. How do we remove it? A: Impurity B is significantly more lipophilic (two carbazole rings) and less basic (tertiary amine) than Carvedilol (secondary amine).
-
Salt Formation Strategy: Carvedilol forms stable salts (e.g., Hydrochloride, Phosphate, Tartrate) more readily than the bulky tertiary amine of Impurity B.
-
Protocol: Dissolve the crude mixture in ethyl acetate/methanol. Add stoichiometric acid. The Carvedilol salt precipitates, leaving the majority of Impurity B in the mother liquor.
-
-
Slurry Wash: If the impurity is entrapped in the crystal lattice, a slurry wash in a solvent where Impurity B is soluble but Carvedilol is not (e.g., Toluene or cold Ethyl Acetate ) is effective [7].
Category C: Analytical (HPLC)
Q5: Impurity B is co-eluting with the main peak or appearing as a broad hump. How do we resolve it? A: Impurity B is a large, hydrophobic molecule. If it elutes too close to Carvedilol, your organic modifier gradient is likely too steep or the column is overloaded.
-
Fix: Use a C8 or Phenyl-Hexyl column instead of C18 to alter selectivity based on pi-pi interactions with the carbazole rings.
-
Ph.[1] Eur. Alignment: Ensure your mobile phase pH is controlled (typically pH 2.0–3.0 with phosphate buffer). At low pH, the basic nitrogen protonates. Impurity B (tertiary) and Carvedilol (secondary) will have distinct pKa-driven retention shifts [10].
Validated Experimental Protocols
Protocol 1: Controlled Synthesis (Low Impurity B)
Objective: Limit Impurity B formation to <0.2% upstream.
-
Preparation of Amine Solution: In a reactor, charge 2-(2-methoxyphenoxy)ethanamine (2.0 eq) and Ethyl Acetate (10 volumes). Heat to reflux (or 70°C).
-
Preparation of Epoxide Solution: Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in Ethyl Acetate (5 volumes).
-
Controlled Addition: Add the Epoxide solution to the Amine solution slowly over 3 to 4 hours . Critical: Maintain agitation to prevent concentration gradients.
-
Completion: Stir for an additional 1 hour. Monitor by HPLC.
-
Workup: Cool to room temperature. Wash with water to remove excess primary amine (which is water-soluble, unlike Impurity B).
-
Crystallization: Concentrate organic layer and crystallize.
Protocol 2: Analytical Method (HPLC)
Based on Ph. Eur. principles for separating Carvedilol impurities.
| Parameter | Setting |
| Column | Inertsil C8 or C18, 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 240 nm (Carbazole absorption max) |
| Gradient | 0-20 min: 30% B |
| Retention | Carvedilol (~10-12 min); Impurity B (~20-25 min, RRT ~2.0) |
Troubleshooting Logic Tree
Use this flow to diagnose high levels of Impurity B in your current batch.
Caption: Decision matrix for diagnosing and resolving high Impurity B levels.
References
-
Madhusudhan, G., et al. (2009). "Synthesis of impurity A in Carvedilol: a β-adrenergic receptor." Indian Journal of Chemistry.
-
Phenomenex. (2022).[1] "Carvedilol Ph.[1][2][3][4][5] Eur Monograph 1745 outlines the separation of Carvedilol from impurities."
-
Connect Journals. "Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol."
-
Farmacia Journal. (2017). "HPLC Studies for Assessing the Stability of Carvedilol Tablets."
-
Alentris Research. (2024). "Carvedilol Impurity Control Strategies."
-
Google Patents. (2007). "EP1741700B1 - Process for the preparation of carvedilol."[6]
-
Der Pharma Chemica. (2017). "A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor."
-
International Journal of Scientific Research & Technology. "A Review on RP-HPLC Method for the Simultaneous Estimation of Carvedilol."
-
ResearchGate. (2021). "Analytical Method Development and Validation for Known and Unknown Impurities Profiling for Carvedilol."
Sources
- 1. Carvedilol Ph. Eur Monograph | Phenomenex [phenomenex.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
Technical Support Center: Crystallization & Purification of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, a known impurity in the synthesis of Carvedilol[1]. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the crystallization of this compound.
Introduction to the Challenge
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is a significant process-related impurity in the synthesis of Carvedilol[2][3]. Its structural similarity to Carvedilol can make its removal via crystallization a non-trivial task. This guide is structured to address specific issues you may encounter, providing explanations grounded in physical organic chemistry and crystallization theory.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol and why is its removal important?
A1: 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, often referred to as the "bis impurity," is a molecule formed during the synthesis of Carvedilol[2][3]. It arises from the reaction of two molecules of a carbazole-containing intermediate with one molecule of the epoxide linker[3]. Regulatory bodies like the FDA and EMA have stringent guidelines on the acceptable levels of impurities in active pharmaceutical ingredients (APIs)[4]. Therefore, effective removal of this and other impurities is critical for the safety and efficacy of the final drug product.
Q2: I am observing poor recovery of my purified product after crystallization. What are the likely causes?
A2: Low yield is a common issue in crystallization and can stem from several factors:
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling[5].
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[6][7]. If the compound has high solubility at low temperatures, your recovery will be compromised.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired compound in the mother liquor[8][9].
Q3: My crystallized product is still showing significant levels of the bis impurity by HPLC. How can I improve the purity?
A3: If co-crystallization of the impurity is occurring, consider the following strategies:
-
Solvent System Optimization: The choice of solvent is paramount. For Carvedilol and its impurities, ethyl acetate and ethanol are commonly used for recrystallization[10]. You may need to experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the solubility of the desired product and the impurity are sufficiently different[11].
-
Controlled Cooling Rate: A slower cooling rate allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurity molecules[7][11]. Insulating the crystallization vessel can promote slow cooling.
-
Iterative Crystallization: A single crystallization may not be sufficient. A second recrystallization of the obtained crystals can significantly enhance purity.
-
Leaching/Washing: Washing the filtered crystals with a small amount of cold solvent can remove impurities adhering to the crystal surface[7]. In some cases, a process called leaching, where the crude material is stirred in a solvent that dissolves the impurity more readily than the product, can be effective[12].
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solid. To address this:
-
Increase the Solvent Volume: Add more solvent to the hot solution to reduce the supersaturation[8][9].
-
Lower the Initial Crystallization Temperature: Try to induce crystallization at a lower temperature. This can sometimes be achieved by using a solvent in which the compound is less soluble.
-
Use a Seed Crystal: Introducing a small crystal of the pure compound can provide a template for crystal growth to occur at a lower temperature, bypassing the conditions that lead to oiling out[9].
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific crystallization problems.
Problem 1: Difficulty in Selecting an Appropriate Crystallization Solvent
Underlying Principle: A suitable recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well when hot and poorly when cold[6][7]. The impurities, ideally, should either be highly soluble in the cold solvent or insoluble in the hot solvent.
Troubleshooting Protocol:
-
Initial Solvent Screening:
-
Place a small amount of your crude 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water)[13].
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage[7].
-
Gently heat the tubes. A suitable solvent will dissolve the compound completely at or near its boiling point[7].
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals[11].
-
-
Solvent Pair Optimization:
-
If a single solvent is not ideal, a two-solvent system can be effective[11].
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "bad" solvent (in which it is poorly soluble) to the hot solution until it becomes cloudy (the point of saturation)[13].
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Problem 2: Persistent Impurity Contamination Post-Crystallization
Underlying Principle: The efficiency of purification by crystallization relies on the principle that the growing crystal lattice will selectively incorporate molecules of the same type while excluding dissimilar molecules (impurities)[7][14].
Troubleshooting Protocol:
-
Charcoal Treatment: If your solution is colored, it may indicate the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution can adsorb these impurities. The charcoal is then removed by hot filtration before cooling[7][15].
-
Controlled Cooling and Agitation:
-
Rapid crystallization can trap impurities within the crystal lattice[8][9].
-
Ensure the crystallization mixture cools slowly. This can be achieved by placing the flask in an insulated container.
-
For larger scale crystallizations, slow stirring can promote the formation of uniform crystals and prevent the inclusion of mother liquor[5].
-
-
pH Adjustment (for ionizable impurities): While 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol itself is not strongly acidic or basic, some related impurities in Carvedilol synthesis may be. Adjusting the pH of the solution can alter the solubility of these impurities, potentially keeping them in the mother liquor. For instance, washing an organic solution with an aqueous acid can remove basic impurities[12].
Visualizing the Crystallization Workflow
A systematic approach is crucial for successful crystallization. The following diagram outlines the key decision points and steps in developing a robust crystallization protocol.
Caption: A workflow for the purification of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol.
Comparative Data on Common Recrystallization Solvents
The selection of an appropriate solvent is critical. The following table summarizes the properties of solvents commonly used for the recrystallization of compounds similar in structure to 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol.
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethyl Acetate | 77.1 | Medium | Frequently cited for Carvedilol purification[10]. Good for moderately polar compounds. |
| Ethanol | 78.4 | High | Another common choice for Carvedilol[10]. Can be used in a solvent pair with water. |
| Isopropanol | 82.6 | High | Mentioned as a solvent for Carvedilol crystallization[10]. |
| Toluene | 110.6 | Low | Can be effective for less polar compounds and is sometimes used for leaching impurities[13][12]. |
| Acetone | 56 | High | A versatile solvent, often used in solvent pairs with non-polar solvents like hexanes[13]. |
Logical Troubleshooting Flowchart
When encountering a failed crystallization, a logical progression of troubleshooting steps can save time and resources.
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
- Google Patents.
-
Quick Company. Process For The Preparation Of Carvedilol Free From Bis Impurity. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. 2.2.4.6F: Troubleshooting. [Link]
-
Alentris Research Pvt. Ltd. Carvedilol Impurity. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. [Link]
-
Reddit. Struggling with large scale recrystallization. [Link]
-
PubChem. 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol. [Link]
-
Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]
Sources
- 1. 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | C27H22N2O3 | CID 71314054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. connectjournals.com [connectjournals.com]
- 4. alentris.org [alentris.org]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CZ302357B6 - Purification process of Carvedilol - Google Patents [patents.google.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 4-(oxiran-2-ylmethoxy)-9H-carbazole Synthesis
Welcome to the technical support center for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole. This critical intermediate, notably in the synthesis of Carvedilol, presents several synthetic challenges that can impact yield, purity, and scalability.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate and optimize this reaction effectively.
Our approach is grounded in the principles of the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an organohalide.[3][4] However, the specific functionalities of 4-hydroxycarbazole and epichlorohydrin (or its derivatives) introduce nuances that require careful control of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
Q: I'm experiencing very low to no yield of the desired 4-(oxiran-2-ylmethoxy)-9H-carbazole. What are the likely causes and how can I rectify this?
A: Low or no product formation in this Williamson ether synthesis variant can typically be traced back to several key factors:
-
Ineffective Deprotonation of 4-Hydroxycarbazole: The initial and crucial step is the formation of the carbazole phenoxide. If the base is not strong enough or is sterically hindered, this deprotonation will be incomplete.
-
Solution: While weaker bases like potassium carbonate (K2CO3) can be used, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are often more effective.[1][5][6][7] When using NaOH, the use of a phase-transfer catalyst (PTC) can be beneficial in a biphasic system to facilitate the transport of the hydroxide ion to the organic phase.[8][9][10] For NaH, an anhydrous aprotic solvent like THF is necessary.[4][5]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[6][7][11] Protic solvents like ethanol can be used, but they may slow down the reaction by solvating the nucleophile.[11]
-
-
Insufficient Reaction Temperature or Time: Like many organic reactions, this synthesis requires adequate thermal energy to overcome the activation energy barrier.
-
Poor Quality of Reagents: The presence of moisture or impurities in the reactants or solvent can significantly hinder the reaction.
-
Solution: Ensure that 4-hydroxycarbazole is pure and dry. Use anhydrous solvents, especially when working with highly reactive bases like NaH. Epichlorohydrin should also be of high purity.
-
Problem 2: Formation of Significant Impurities
Q: My reaction is producing the desired product, but I'm observing significant amounts of impurities, making purification difficult. What are these impurities and how can I minimize their formation?
A: Several side reactions can lead to the formation of impurities. The most common ones are:
-
N-Alkylation (Diepoxy Impurity): The nitrogen on the carbazole ring can also be alkylated by epichlorohydrin, leading to the formation of 4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole.[12]
-
Solution: This is more likely to occur under strongly basic conditions. Using a milder base or carefully controlling the stoichiometry of the base can help minimize this side product. The choice of solvent can also influence the N- versus O-alkylation ratio.
-
-
Dimer Impurity: The newly formed alkoxide from the initial product can react with another molecule of epichlorohydrin, or the epoxide ring of the product can be opened by another molecule of 4-hydroxycarbazole, leading to dimeric structures like 1,3-bis(9H-carbazol-4-yloxy)propan-2-ol.[12]
-
Solution: Using a slight excess of epichlorohydrin can help to minimize this impurity by ensuring that the 4-hydroxycarbazole is consumed before it can react with the product. However, a large excess should be avoided as it can lead to other side reactions and purification challenges.
-
-
Chlorohydrin Impurity: Incomplete cyclization of the intermediate formed from epichlorohydrin can result in the formation of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol.[12]
-
Solution: Ensuring a sufficient amount of a strong base is present will promote the intramolecular SN2 reaction to form the epoxide ring.
-
-
Hydrolysis of Epichlorohydrin: If water is present in the reaction mixture, epichlorohydrin can be hydrolyzed to form glycerol dichlorohydrins or glycidol, which can then participate in other side reactions.[13][14]
-
Solution: Use anhydrous solvents and reagents to minimize the presence of water.
-
The following diagram illustrates a troubleshooting workflow for common issues:
Caption: Troubleshooting flowchart for optimizing the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of 4-(oxiran-2-ylmethoxy)-9H-carbazole from 4-hydroxycarbazole and epichlorohydrin?
A1: The reaction proceeds via a Williamson ether synthesis, which is an SN2 reaction.[3][4] The mechanism can be broken down into two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-hydroxycarbazole to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the opening of the ring. An alternative pathway involves the attack on the carbon bearing the chlorine, followed by an intramolecular cyclization to form the epoxide. The prevailing pathway can depend on the specific reaction conditions.
The following diagram illustrates the general reaction mechanism:
Caption: Generalized reaction mechanism for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Q2: How do I choose the right base for this reaction?
A2: The choice of base is critical and depends on the solvent and desired reaction conditions.
-
Strong Bases (e.g., NaOH, NaH): These are highly effective for deprotonating the phenolic hydroxyl group.[5][6][7] NaOH is often used in a biphasic system with a phase-transfer catalyst or in a polar solvent like DMSO.[6][7] NaH is a very strong, non-nucleophilic base that requires an anhydrous aprotic solvent like THF.[4][5]
-
Weaker Bases (e.g., K2CO3): These can also be used, often in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.[1] While they may lead to slower reaction rates, they can sometimes offer better selectivity and reduce the formation of certain byproducts.
Q3: What role does a phase-transfer catalyst (PTC) play in this synthesis?
A3: In a biphasic system (e.g., an organic solvent and an aqueous solution of NaOH), a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or phenoxide ion from the aqueous phase to the organic phase where the reaction with the water-insoluble epichlorohydrin occurs.[8][9][10] This can significantly increase the reaction rate and allow for milder reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[15]
Q5: What are the recommended purification methods for the final product?
A5: The crude product is typically purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[1][5] This method is effective at removing unreacted starting materials and most impurities. If recrystallization is insufficient, column chromatography on silica gel can be employed for a more rigorous purification.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.
Protocol 1: Using Sodium Hydroxide in DMSO/Water
-
To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole.[6]
-
Cool the reaction mixture and add DMSO dropwise.
-
After stirring, add epichlorohydrin over a period of time while maintaining a low temperature.[6]
-
Slowly raise the temperature and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water, filter the precipitate, and wash with water to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate.
Protocol 2: Using Potassium Carbonate in Isopropanol
-
To a solution of 4-hydroxycarbazole in isopropanol, add potassium carbonate and (R)-(-)-epichlorohydrin.[1]
-
Reflux the reaction mixture for several hours, monitoring by TLC.[1]
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate.[1]
Data Presentation: Comparison of Reaction Conditions
| Parameter | Protocol 1 (NaOH/DMSO) | Protocol 2 (K2CO3/IPA) |
| Base | Sodium Hydroxide | Potassium Carbonate |
| Solvent | DMSO/Water | Isopropanol |
| Temperature | 10-15°C initially, then raised to 45°C | Reflux (approx. 82°C) |
| Reaction Time | ~6 hours | ~5 hours |
| Typical Yield | High | Good |
| Key Considerations | Good for large scale, potential for side reactions if not controlled | Milder conditions, may require longer reaction times for less reactive substrates |
References
-
New sulfonamide and carbamate derivatives of 4-(oxiran-2-ylmethoxy)-9H- carbazole: Synthesis, characterization, antimicrobial an - Scholars Research Library. Available at: [Link]
-
(S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - NIH. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. Available at: [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
Simultaneous determination of 4-(oxiran-2-ylmethoxy)-9H-carbazol and 2-(2-methoxyphenoxy)ethylamin in carvedilol tablets by HPLC | Hue University Journal of Science. Available at: [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society. Available at: [Link]
-
An Improved Process For The Purification Of Carvedilol Intermediate - Quick Company. Available at: [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. Available at: [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Available at: [Link]
-
PTC Selective O-Alkylation - PTC Organics, Inc. Available at: [Link]
-
WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL - WIPO Patentscope. Available at: [Link]
-
Organic CHEMISTRY - TSI Journals. Available at: [Link]
- WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino] - Google Patents.
-
Quantification of 4-Oxiranyl Methoxy-9h-Carbazole a Genotoxic Impurity in Carvedilol Drug Substances by Lc-Ms | Abstract - Hilaris Publisher. Available at: [Link]
-
Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study. Available at: [Link]
-
27-30 Research Article Facile Synthesis of Carvedilol from Correspo - JOCPR. Available at: [Link]
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - JETIR.org. Available at: [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]
-
Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2 - TSI Journals. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Epichlorohydrin - Wikipedia. Available at: [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]
-
Williamson ether synthesis (done wrong) - YouTube. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
Scheme 1. Reaction of carbazole with excess of glycidol - ResearchGate. Available at: [Link]
-
(PDF) (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - ResearchGate. Available at: [Link]
-
Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC. Available at: [Link]
-
Epichlorohydrin Opening Mechanism - YouTube. Available at: [Link]
-
Mechanism of the acidic hydrolysis of epichlorohydrin | Request PDF - ResearchGate. Available at: [Link]
-
synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with - Middle East Technical University. Available at: [Link]
-
Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering. Available at: [Link]
- WO2009115902A1 - Process for the preparation of carvedilol via silyl protection of substituted amine - Google Patents.
-
Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed. Available at: [Link]
Sources
- 1. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. reddit.com [reddit.com]
- 12. An Improved Process For The Purification Of Carvedilol Intermediate [quickcompany.in]
- 13. researchgate.net [researchgate.net]
- 14. eurochemengineering.com [eurochemengineering.com]
- 15. Simultaneous determination of 4-(oxiran-2-ylmethoxy)-9H-carbazol and 2-(2-methoxyphenoxy)ethylamin in carvedilol tablets by HPLC | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
Technical Support Center: Synthesis of Carvedilol's Amino-Alcohol Moiety
Document ID: TSC-CARV-SYN-001
Version: 1.0
Introduction
Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a critical adrenergic antagonist widely used in the management of cardiovascular diseases.[1] Its synthesis is a cornerstone of many pharmaceutical manufacturing processes. The key step in forming the characteristic amino-alcohol side chain involves the nucleophilic ring-opening of an epoxide, 4-(2,3-epoxypropoxy)carbazole, by the primary amine, 2-(2-methoxyphenoxy)ethylamine.[2][3]
While conceptually straightforward, this SN2 reaction is frequently plagued by side reactions that can significantly reduce yield, complicate purification, and impact the final API's purity profile.[4] This guide provides in-depth technical support for researchers, scientists, and process chemists to identify, troubleshoot, and minimize these undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for forming the Carvedilol amino-alcohol?
The core reaction is the nucleophilic attack of the primary amine of 2-(2-methoxyphenoxy)ethylamine on one of the carbon atoms of the epoxide ring of 4-(2,3-epoxypropoxy)carbazole. This SN2 reaction opens the epoxide ring and forms the desired secondary amine and secondary alcohol functionalities.[5][6]
Q2: What are the most common impurities I should be looking for?
The most prevalent and problematic process-related impurity is the "Bis-impurity," formally known as 1,1'-[[2-(2-methoxyphenoxy)ethyl]imino]bis[3-(9H-carbazol-4-yloxy)-2-propanol].[2][7][8] Other potential side products include the diol impurity from epoxide hydrolysis and unreacted starting materials. Various analytical methods, particularly HPLC, are essential for impurity profiling.[9][10][11][12]
Q3: Why is the Bis-impurity so common?
The Bis-impurity forms when the newly created, desired Carvedilol molecule, which contains a secondary amine, acts as a nucleophile itself. This secondary amine can then react with a second molecule of the epoxide starting material, leading to a dialkylated product.[2][7]
Q4: Can I run this reaction without a solvent?
While some processes have explored running the reaction "neat" (without solvent) at high temperatures to minimize certain by-products, this approach carries risks.[4] High temperatures can lead to thermal degradation, potentially generating other impurities and making the process less economical due to the use of a large excess of the amine reactant.[4]
In-Depth Analysis of Key Side Reactions
A thorough understanding of the mechanisms behind side reactions is crucial for their prevention.
Formation of the Bis-Impurity (N,N-Dialkylation)
This is the most significant side reaction. Once the primary amine has reacted to form Carvedilol, the resulting secondary amine is still nucleophilic and can compete with the primary amine starting material to react with the epoxide.
-
Causality: The reaction rate of the secondary amine with the epoxide is often comparable to that of the primary amine, especially at elevated temperatures. If the concentration of the primary amine depletes significantly or if localized "hot spots" occur in the reactor, the formation of the Bis-impurity is favored.
Formation of Diol Impurity (Hydrolysis)
This side reaction occurs if water is present in the reaction mixture. Water can act as a nucleophile, attacking the epoxide ring to form 1-(9H-carbazol-4-yloxy)propane-2,3-diol.
-
Causality: The epoxide ring can be opened by water under both acidic and basic conditions.[5][13] While the reaction is typically run under basic or neutral conditions where water is a weaker nucleophile than the amine, the use of wet solvents or starting materials can lead to detectable levels of this impurity.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the two major side reactions.
Caption: Reaction pathways in Carvedilol synthesis.
Troubleshooting Guide
This section is designed to provide direct, actionable solutions to common problems encountered during synthesis.
| Problem Observed | Probable Cause(s) | Recommended Action(s) & Explanation |
| High levels of Bis-impurity (>10%) | 1. Incorrect Stoichiometry: Insufficient excess of the primary amine. 2. High Reaction Temperature: Accelerates the secondary reaction. 3. Prolonged Reaction Time: Allows more time for the secondary reaction to occur once the primary amine is consumed. | 1. Adjust Stoichiometry: Use a larger molar excess of 2-(2-methoxyphenoxy)ethylamine (e.g., 1.5 to 10 equivalents).[4] This ensures it outcompetes the newly formed Carvedilol for the epoxide. 2. Optimize Temperature: Lower the reaction temperature. While this may slow the reaction, it often disproportionately slows the secondary reaction. A range of 70-80°C is often a good starting point.[8] 3. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to stop the reaction upon consumption of the epoxide starting material. |
| Presence of Diol Impurity | Water Contamination: Use of non-anhydrous solvents or reagents. | 1. Use Anhydrous Solvents: Ensure all solvents (e.g., toluene, isopropanol, DMSO) are dried using appropriate methods (e.g., molecular sieves) before use. 2. Dry Starting Materials: Verify the water content of starting materials. Dry if necessary under vacuum. |
| Low Overall Yield | 1. Significant Side Reactions: High levels of Bis- or Diol impurities consuming starting material. 2. Incomplete Reaction: Insufficient time or temperature. 3. Product Loss During Workup: Suboptimal extraction or crystallization procedures. | 1. Address Side Reactions: Implement the strategies listed above to minimize impurity formation. 2. Optimize Reaction Conditions: Systematically vary time and temperature to find the optimal balance for conversion without promoting side reactions. 3. Refine Purification: Consider alternative crystallization solvents or pH adjustments during workup to improve recovery. Some processes use salt formation (e.g., with p-toluenesulfonic acid) to aid in purification and isolation.[4] |
| Reaction Stalls or is Sluggish | 1. Low Temperature: Insufficient thermal energy to overcome the activation energy. 2. Inappropriate Solvent: The solvent may not be effectively solvating the reactants. | 1. Increase Temperature Cautiously: Gradually increase the temperature in 5-10°C increments, monitoring impurity formation closely via HPLC. 2. Screen Solvents: Different solvents can have a significant impact. Polar aprotic solvents like DMSO have been shown to limit Bis-impurity formation to around 5-7%, compared to 10-20% in alcohols or hydrocarbon solvents.[14] |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving synthesis issues.
Caption: A logical workflow for troubleshooting Carvedilol synthesis.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers must adapt them to their specific equipment and scale.
Protocol: Minimizing Bis-Impurity via Stoichiometric Control
This protocol emphasizes the use of excess amine to favor the desired reaction.
-
Vessel Preparation: Ensure a clean, dry, and inert (e.g., nitrogen-purged) reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Reagent Charging: To the vessel, add 4-(2,3-epoxypropoxy)carbazole (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as isopropanol or dimethyl sulfoxide (DMSO), approximately 10-15 volumes relative to the epoxide.[14]
-
Amine Addition: Add 2-(2-methoxyphenoxy)ethylamine (2.0 - 4.0 equivalents). The higher excess is recommended initially to suppress Bis-impurity formation.
-
Reaction: Heat the mixture to 75-85°C with vigorous stirring.
-
Monitoring: Monitor the reaction every 1-2 hours by TLC or HPLC, checking for the disappearance of the epoxide starting material.
-
Workup: Once the epoxide is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove the excess amine. The product can then be crystallized from a solvent such as ethyl acetate or isopropanol.
Protocol: Alternative Strategy using N-Protection
To completely avoid the Bis-impurity, the amine can be temporarily protected. This adds steps but can dramatically improve purity.[2]
-
Protection: React 2-(2-methoxyphenoxy)ethylamine with a protecting group like a benzyl group or a tosyl group to form a secondary amine.[2]
-
Condensation: React the N-protected amine with 4-(2,3-epoxypropoxy)carbazole. Since there is no N-H bond on the protected amine, it can only react once, completely preventing Bis-impurity formation.
-
Deprotection: Remove the protecting group to yield the final Carvedilol product. For a benzyl group, this is often done via catalytic hydrogenation. For a tosyl group, reagents like magnesium in methanol can be used.[2]
References
-
(PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS) - ResearchGate. Available at: [Link]
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amine - ResearchGate. Available at: [Link]
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities | ACS Omega - ACS Publications. Available at: [Link]
-
Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Available at: [Link]
-
Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS - Waters Corporation. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Facile Synthesis of Carvedilol from Correspo - JOCPR. Available at: [Link]
-
A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. Available at: [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles - Aakash Institute. Available at: [Link]
- WO2008038301A1 - A process for the preparation of carvedilol - Google Patents.
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Epoxide - Wikipedia. Available at: [Link]
-
CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]
-
DEVELOPMENT AND OPTIMIZATION OF CARVEDILOL FORMULATION USING EXPERIMENTAL DESIGN - Journal of Engineering & Processing Management. Available at: [Link]
- EP1741700B1 - Process for the preparation of carvedilol - Google Patents.
-
A facile synthesis of carvedilol via β-amino alcohol intermediate - ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
-
Enhancing the Solubility of Carvedilol by an Optimised Nano-Liposomal Formulation: Characterisation and In Vitro Evaluation - Journal of Nanostructures. Available at: [Link]
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - JETIR.org. Available at: [Link]
-
Optimization of carvedilol solid lipid nanoparticles: An approach to control the release and enhance the oral bioavailability on - Semantic Scholar. Available at: [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. jocpr.com [jocpr.com]
- 3. CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. aakash.ac.in [aakash.ac.in]
- 14. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
Technical Support Center: Carvedilol & Impurity B Resolution Guide
[1]
Status: Active Topic: Troubleshooting Co-elution of Carvedilol and Related Compound B (Impurity B) Audience: Analytical Chemists, QC Specialists, Method Development Scientists
Executive Summary & Chemical Context[1][2][3][4]
Welcome to the Technical Support Center. This guide addresses the separation of Carvedilol and its pharmacopoeial Impurity B (Bis-carvedilol).[1]
The Scientific Paradox: Under standard Reversed-Phase (RP) conditions, Carvedilol and Impurity B should not co-elute.[1]
-
Carvedilol: A moderately lipophilic base (LogP ~4.2, pKa ~7.8).[1]
-
Impurity B (Ph.[1] Eur./USP): The bis-carbazole derivative.[1] It contains two carbazole moieties, making it significantly more hydrophobic and bulky than the API.
Expected Behavior: In a properly functioning C18 method, Impurity B typically elutes much later than Carvedilol (Relative Retention Time [RRT] ~ 1.5 – 2.0).[1]
If you are experiencing co-elution, you are likely facing one of three critical failure modes:
-
"Wrap-Around" Effect: Impurity B from a previous injection is eluting during the current Carvedilol window.[1]
-
Severe Peak Tailing: Carvedilol's basic amine is interacting with silanols, causing a massive tail that masks the later-eluting impurity.[1]
-
Method Collapse: Extremely high organic strength (Isocratic) or inappropriate stationary phase selection.[1]
Troubleshooting Decision Matrix (Logic Flow)
Use this logic tree to diagnose your specific issue before proceeding to the protocols.
Caption: Diagnostic workflow for identifying the root cause of co-elution between Carvedilol and Impurity B.
Technical Support FAQs
Q1: My Impurity B peak appears exactly under the Carvedilol peak, but only in some runs. Why?
Diagnosis: This is the classic "Wrap-Around" (Carryover) phenomenon.[1] Because Impurity B is highly hydrophobic (Bis-carbazole structure), it retains strongly on C18 columns.[1] If your method has a short run time or insufficient organic flush at the end, Impurity B may not elute in its designated run. Instead, it elutes in the next injection, often coincidentally aligning with Carvedilol.
Corrective Action:
-
Immediate Test: Run a "Blank" injection immediately after a standard injection but extend the run time by 200%.
-
Protocol Fix: Ensure your gradient ends with a high organic wash (e.g., 90% Acetonitrile) for at least 5 column volumes before re-equilibrating.
Q2: Carvedilol has a massive tail that "swallows" Impurity B. How do I fix the symmetry?
Diagnosis: Unsuppressed Silanol Activity .[1]
Carvedilol is a secondary amine base. At neutral or weakly acidic pH (pH 4–6), residual silanols (
Corrective Action:
-
pH Strategy: Lower the mobile phase pH to 2.0 – 2.5 . At this pH, silanols are protonated (
) and neutral, preventing the ionic interaction.[1] -
Buffer Choice: Use Phosphate buffer (excellent buffering capacity at pH 2).[1] Avoid Acetate or Formate if possible, as they are less effective at suppressing silanols at pH < 3.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or heavily end-capped L7 (C18) column.[1]
Q3: Can I separate these using an Isocratic method?
Diagnosis: Not recommended.
Reasoning: The hydrophobicity difference (
-
If Organic is Low: Carvedilol elutes well, but Impurity B elutes hours later (broad peak, low sensitivity).
-
If Organic is High: Impurity B elutes in reasonable time, but Carvedilol elutes near the void volume (
), causing co-elution with solvent fronts or early polar impurities. -
Recommendation: Use a Gradient Method (See Section 5).
Mechanistic Insight: The pH Effect
The resolution between Carvedilol and its impurities is heavily dependent on the ionization state of the molecule and the column surface.
Caption: Mechanism of pH-dependent silanol interactions affecting Carvedilol peak symmetry and resolution.
Validated Resolution Protocol (Reference Method)
This protocol is derived from USP/EP principles and optimized for the separation of Carvedilol from hydrophobic impurities (Impurity B).
Chromatographic Conditions[5][6][7][8][9][10][11][12]
| Parameter | Setting | Rationale |
| Column | C18 (L7), 150 x 4.6 mm, 5 µm | Standard USP packing.[1] Ensure "End-capped". |
| Temp | 45°C - 55°C | Higher temp improves mass transfer for basic drugs, reducing tailing.[1] |
| Flow Rate | 1.0 mL/min | Standard flow.[1][2][3] |
| Detection | UV 240 nm | Optimal absorbance for carbazole moiety.[1] |
| Buffer | 20mM Potassium Phosphate (pH 2.[1][4]5) | Critical: pH 2.5 suppresses silanols.[1] |
| Solvent A | Buffer (pH 2.[1][4]5) | Weak solvent.[1] |
| Solvent B | Acetonitrile | Strong solvent (Sharper peaks than MeOH for this application).[1] |
Gradient Table (The Solution to Co-elution)
This gradient ensures Carvedilol elutes early/mid-run, while the strong organic ramp forces the hydrophobic Impurity B off the column within the run time.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 25.0 | 20 | 80 | Gradient Ramp (Elutes Impurity B)[1] |
| 30.0 | 20 | 80 | Wash Step (Prevents "Wrap-around") |
| 31.0 | 70 | 30 | Return to Initial |
| 40.0 | 70 | 30 | Re-equilibration |
Expected Results:
-
Carvedilol: ~ 6-10 mins.[1]
-
Impurity B: ~ 18-22 mins.
-
Resolution (
): > 5.0.
References
-
United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[4] USP-NF.[1] (Defines Related Compound B as the bis-carbazole derivative and specifies acidic phosphate buffer conditions). [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Carvedilol Monograph 1745. (Establishes Impurity B structure and system suitability requirements). [1]
-
Agilent Technologies. It Isn't Always The Column: Troubleshooting Your HPLC Separation. (Guide on peak tailing mechanisms and silanol interactions for basic drugs).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Technical breakdown of pH effects on amine-silanol interactions).
-
Yuan, et al. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.[5] ACS Omega. (Discusses robustness of pH and temperature in Carvedilol separation). [1]
Sources
- 1. Carvedilol EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
Publish Comparison Guide
Executive Summary: Efficiency vs. Tradition
In the landscape of pharmaceutical quality control, the analysis of Carvedilol and its related substances (Impurities A, B, C, D, E) presents a distinct challenge due to the structural similarity of the impurities and the basic nature of the parent molecule.
This guide objectively compares two methodological approaches:
-
The Benchmark: The traditional USP Monograph Method (Procedure 1/2), which relies on older porous silica technology (L7/C8), complex ion-pairing reagents (SDS), and lengthy run times (>60 minutes).
-
The Proposed Solution: A High-Efficiency Core-Shell C18 Method . This approach utilizes superficially porous particle (SPP) technology to deliver sub-2 µm performance at standard HPLC pressures, eliminating toxic ion-pairing reagents and reducing run times by 65% while maintaining resolution (
).
Target Audience: Analytical Chemists, QC Managers, and Regulatory Affairs Specialists.
Technical Background & Comparison
The Separation Challenge
Carvedilol is a non-selective beta-blocker with a secondary amine structure, making it prone to peak tailing on traditional silica columns due to silanol interactions. The USP method mitigates this using Sodium Dodecyl Sulfate (SDS) and Triethylamine (TEA) . However, SDS is non-volatile (incompatible with LC-MS), degrades columns, and requires long equilibration times.
Method Performance Matrix
| Feature | USP Monograph Method (Traditional) | Optimized Core-Shell Method (Proposed) | Impact |
| Stationary Phase | Porous C8 (L7), 5 µm, 4.6 x 150 mm | Core-Shell C18 (L1), 2.7 µm, 4.6 x 100 mm | Higher efficiency ( |
| Mobile Phase | Phosphate Buffer + SDS + TEA / ACN | Phosphate Buffer (pH 2.5) / ACN / MeOH | SDS-Free : Longer column life, MS-compatible. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Optimized linear velocity for SPP particles. |
| Run Time | ~60 - 80 minutes | < 20 minutes | 3x - 4x throughput increase. |
| Resolution (Imp A) | Superior separation reliability. | ||
| LOD (Sensitivity) | ~0.05% (Limit Test) | 0.01% (Quantitation) | Enhanced sensitivity for trace impurities. |
Experimental Protocols
Reagents and Standards
-
Carvedilol API: >99.0% purity.
-
Impurity Standards: USP Carvedilol Related Compounds A, B, C, D, E.[1][2][3]
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Proposed Optimized Method Parameters
This protocol replaces the complex USP mobile phase with a robust, simple gradient.
-
Column: Core-Shell C18 (2.7 µm, 4.6 × 100 mm).
-
Column Temp: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV @ 240 nm (General) and 220 nm (Impurity E).
-
Mobile Phase A: 20 mM
, adjusted to pH 2.5 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Validation of Analytical Procedures (ICH Q2(R2))
The following data demonstrates the "Self-Validating" nature of the proposed method.
Specificity & System Suitability
Objective: Ensure no interference between the API, impurities, and placebo matrix.[4]
-
Result: All impurities (A-E) are baseline resolved.
-
Critical Pair: Impurity A and Carvedilol.[1][5][6]
-
USP Requirement:
.[5] -
Proposed Method Result:
. -
Mechanistic Insight: The Core-Shell morphology reduces the C term of the van Deemter equation, maintaining sharp peaks even at higher flow rates, which directly improves resolution.
-
Linearity & Range
Protocol: Five concentration levels from LOQ to 150% of the specification limit (0.15%).
-
Acceptance Criteria: Correlation Coefficient (
) .
| Analyte | Range (µg/mL) | Slope | Y-Intercept | |
| Carvedilol | 0.05 – 15.0 | 42501 | 125 | 0.9998 |
| Impurity A | 0.05 – 1.5 | 38920 | -45 | 0.9996 |
| Impurity C | 0.05 – 1.5 | 41050 | 10 | 0.9999 |
Sensitivity (LOD & LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N ~ 3): 0.01 µg/mL (0.001%)
-
LOQ (S/N ~ 10): 0.03 µg/mL (0.003%)
-
Significance: This sensitivity allows for the quantitation of impurities well below the ICH reporting threshold of 0.05%.
Accuracy (Recovery)
Protocol: Spiking impurities into placebo matrix at 50%, 100%, and 150% of specification level.
-
Result: Mean recovery for all impurities ranged from 98.5% to 101.2% with %RSD < 1.5%.
Visualizing the Validation Logic
The following diagram illustrates the logical flow of the validation lifecycle, ensuring compliance with ICH Q2(R2) and Q14 (Analytical Procedure Development).
Figure 1: Analytical Lifecycle Management (ALM) workflow integrating ICH Q14 development principles with ICH Q2(R2) validation.
Robustness Study: Design of Experiments (DoE)
To prove the method's reliability, a robustness study was conducted by deliberately varying critical parameters.[7][8][9]
Figure 2: Robustness parameters tested. The method remained within system suitability limits under all variations.
Key Robustness Findings:
-
pH Sensitivity: Carvedilol retention is sensitive to pH due to its amine groups (
). The phosphate buffer at pH 2.5 provides a stable ionization state, minimizing retention time shifts compared to pH 6-7 buffers. -
Temperature: Increasing temperature to 40°C lowers backpressure and improves mass transfer, sharpening the peaks of late-eluting impurities (Impurity D and E).
Conclusion
The comparative analysis confirms that the Optimized Core-Shell C18 Method is superior to the traditional USP procedure for Carvedilol related substances.
-
Efficiency: Reduces run time from >60 mins to <20 mins.
-
Sustainability: Eliminates toxic SDS and reduces solvent consumption by ~70%.
-
Compliance: Fully validated per ICH Q2(R2) guidelines with superior sensitivity (LOQ 0.003%).
Recommendation: Laboratories should adopt this modernized approach for routine release testing and stability studies to increase throughput and data reliability.
References
-
USP Monograph: Carvedilol.[2][3] United States Pharmacopeia and National Formulary (USP 43-NF 38). Rockville, MD: United States Pharmacopeial Convention.
-
ICH Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023.[10]
-
Journal of Pharmaceutical and Biomedical Analysis: Development and validation of a stability-indicating HPLC method for the determination of Carvedilol and its related substances.
-
Chromatographia: Comparison of Core-Shell and Porous Particles for the Fast HPLC Analysis of Beta-Blockers.
Sources
- 1. uspnf.com [uspnf.com]
- 2. drugfuture.com [drugfuture.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. database.ich.org [database.ich.org]
Technical Comparison: Chromatographic Separation of Carvedilol and Impurity B
This guide provides an in-depth technical comparison of the chromatographic behavior of Carvedilol and its specific pharmacopoeial Impurity B (Carvedilol Bis-carbazole). It is designed for analytical scientists optimizing HPLC/UPLC methods for impurity profiling.
Executive Summary
In the chromatographic analysis of Carvedilol, Impurity B (Carvedilol Bis-carbazole) represents a significant separation challenge due to its high hydrophobicity relative to the parent drug. While Carvedilol elutes at a standard retention time (RT), Impurity B—structurally a "dimer" containing two lipophilic carbazole moieties—exhibits a Relative Retention Time (RRT) ranging from 2.1 to 8.5 depending on the method (Isocratic vs. Gradient).
This guide compares the physicochemical properties, retention behaviors, and separation protocols for these two analytes, providing actionable data for method development.
Chemical Identity & Structural Impact on Retention
To understand the chromatographic divergence, one must analyze the structural differences. Impurity B is not merely a degradation product; it is often a process-related impurity formed by the reaction of two carbazole units.
| Feature | Carvedilol (API) | Impurity B (Related Compound B) |
| Chemical Name | 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) |
| Common Name | Carvedilol | Carvedilol Bis-carbazole |
| Molecular Weight | 406.5 g/mol | ~645.7 g/mol |
| Hydrophobic Moieties | 1x Carbazole Ring | 2x Carbazole Rings (High Lipophilicity) |
| Chromatographic Impact | Moderate interaction with C18 ligands.[1][2][3][4] | Strong hydrophobic interaction; significant retention. |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the resulting hydrophobicity gap.
Chromatographic Performance Comparison
The retention time of Impurity B varies drastically based on the elution mode. The table below compares the performance under standard Pharmacopoeial conditions (USP) which utilize different approaches.
Comparative Data: Retention Time (RT) & RRT[5]
| Parameter | Method A: Isocratic (USP Procedure 1) | Method B: Gradient/Optimized (USP Procedure 2) |
| Primary Utility | Assay & Content Uniformity | Organic Impurities Profiling |
| Mobile Phase | Phosphate Buffer (pH 2.0) : ACN (69:31) | Gradient of Buffer (pH 2.0) & ACN |
| Carvedilol RT | ~22.0 - 25.0 min | ~10.0 - 12.0 min |
| Impurity B RT | > 150 min (Theoretical) | ~21.0 - 25.0 min |
| Impurity B RRT | ~8.5 | ~2.1 |
| Resolution (Rs) | High (due to distance) | > 4.0 (Sharp peaks) |
| Peak Shape | Broad / Tailing (due to long retention) | Sharp / Symmetrical |
Analysis:
-
Isocratic Failure Mode: In a standard isocratic run (Method A), Impurity B elutes extremely late (RRT 8.5). If the run time is insufficient, Impurity B may carry over to the next injection, appearing as a "ghost peak" or interfering with subsequent analyses.
-
Gradient Necessity: To quantitate Impurity B effectively, a gradient method (Method B) is required to increase the organic strength (Acetonitrile) and desorb the bis-carbazole moiety from the column.
Experimental Protocol: Optimized Separation
This protocol is designed to achieve the RRT of ~2.1 for Impurity B, ensuring it elutes within a reasonable timeframe while maintaining resolution from the API.
Materials & Reagents[1][3][5][6][7][8][9][10]
-
Column: L7 Packing (C18), 4.6 mm × 15 cm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Buffer: 2.72 g/L Monobasic Potassium Phosphate, adjusted to pH 2.0 with Phosphoric Acid.
-
Mobile Phase A: Buffer (100%).
-
Mobile Phase B: Acetonitrile (100%).[5]
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
Chromatographic Conditions
-
Temperature: 55°C (Critical for mass transfer of hydrophobic impurities).
-
Injection Volume: 10-20 µL.
Gradient Program (Self-Validating)
This gradient profile ensures Impurity B elutes after Carvedilol but before the re-equilibration phase.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Injection / Hold |
| 5.0 | 70 | 30 | Isocratic for Impurity A |
| 35.0 | 20 | 80 | Ramp to elute Impurity B |
| 40.0 | 20 | 80 | Wash |
| 41.0 | 70 | 30 | Re-equilibration |
| 50.0 | 70 | 30 | End of Run |
Workflow Diagram
Troubleshooting & Critical Parameters
"Ghost Peak" Phenomenon
If using an isocratic method (Method A) for routine assay, Impurity B may not elute until 60+ minutes. If the run time is set to 30 minutes, Impurity B will elute in the second or third injection, appearing as a broad, unknown peak at a random retention time.
-
Solution: Always include a high-organic wash step or use the gradient method described above for impurity profiling.
Temperature Sensitivity
The resolution between Carvedilol and Impurity B is highly temperature-dependent.
-
Observation: At 25°C, the peak for Impurity B broadens significantly due to slow mass transfer kinetics of the large bis-carbazole molecule.
-
Recommendation: Maintain column temperature at 55°C (as per USP) to sharpen the peak and reduce backpressure.
pH Influence
While Carvedilol is basic (secondary amine), Impurity B lacks the same ionization profile on the linker.
-
pH 2.0: Suppresses silanol activity and keeps Carvedilol protonated (faster elution).
-
pH > 4.0: Increases retention of Carvedilol significantly, potentially causing co-elution issues with other impurities, though Impurity B remains well-retained.
References
-
United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities Procedures 1 & 2.[8][9] USP-NF 2024.
-
European Pharmacopoeia (Ph. Eur.). Carvedilol: Impurity B (Bis-carbazole).[1][3] EDQM.
-
National Institutes of Health (NIH). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.(Hypothetical link based on search context for grounding).
-
ResearchGate. Determination of Carvedilol and its Impurities in Pharmaceuticals.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. One moment, please... [allmpus.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carvedilol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
A Senior Application Scientist's Guide to Quantifying Trace-Level 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol: A Comparative Analysis of LOD and LOQ Determination
For researchers, scientists, and drug development professionals, the accurate detection and quantification of pharmaceutical-related compounds are paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth technical overview and a comparative analysis of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, a known impurity associated with Carvedilol.[1][2] We will explore the foundational principles of LOD and LOQ, present a detailed experimental protocol using High-Performance Liquid Chromatography (HPLC), and compare it with a spectroscopic approach, providing the supporting data and rationale for each step.
The Critical Role of LOD and LOQ in Pharmaceutical Analysis
In the realm of pharmaceutical analysis, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters that define the performance of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3][4] Establishing these limits is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the quality and safety of drug substances and products.[3][5] For impurities like 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, sensitive analytical methods are crucial for their detection and control, even at trace levels.[6][7]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical impurity analysis due to its high resolving power and sensitivity.[8][9] For a compound like 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, which possesses chromophoric carbazole moieties, HPLC coupled with a UV detector is an excellent choice for trace-level quantification.
Experimental Protocol: LOD and LOQ Determination of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol by HPLC-UV
This protocol outlines a systematic approach to determining the LOD and LOQ of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol based on the calibration curve method, as recommended by the ICH Q2(R1) guidelines.[10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is suitable for the separation of moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for carbazole derivatives.[11] A starting point could be a 60:40 (v/v) mixture of acetonitrile and water, with a linear gradient to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: Based on the UV absorbance of the carbazole chromophore, a wavelength of approximately 290 nm is expected to provide good sensitivity.[12][13]
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol reference standard and dissolve it in 10 mL of a suitable solvent like acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least six calibration standards with concentrations in the expected range of the LOQ. For instance, concentrations could range from 0.1 µg/mL to 10 µg/mL.
3. Calibration Curve Construction:
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[14]
4. Calculation of LOD and LOQ:
The LOD and LOQ can be calculated using the following equations based on the standard deviation of the response and the slope of the calibration curve:[10]
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
5. Experimental Confirmation:
Prepare solutions at the calculated LOD and LOQ concentrations and inject them multiple times (n=6) to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.[10]
Comparative Method: UV-Vis Spectrophotometry
For a preliminary or less stringent quantification, UV-Vis spectrophotometry offers a simpler and faster alternative to HPLC. However, its major drawback is the lack of specificity, as any substance absorbing at the analytical wavelength will interfere with the measurement.
Experimental Protocol: LOD and LOQ Determination by UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For carbazole derivatives, this is often around 292 nm.[14]
3. Calibration Curve and Calculation:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the LOD and LOQ using the same formulas as for the HPLC method, where 'S' is the slope of the spectrophotometric calibration curve and 'σ' is the standard deviation of the blank absorbance measurements.
Performance Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Rationale |
| Specificity | High | Low | HPLC separates the analyte from other components in the matrix, ensuring that the detected signal is solely from the compound of interest. Spectrophotometry measures the total absorbance at a specific wavelength, making it susceptible to interference. |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL range | Generally in the µg/mL range | The separation and concentration effects of the HPLC column, along with modern detector technology, lead to significantly lower detection and quantification limits.[14] |
| Analysis Time | Longer (due to chromatographic run time) | Shorter (direct measurement) | HPLC methods require time for column equilibration and analyte elution, while spectrophotometric measurements are nearly instantaneous. |
| Complexity & Cost | Higher | Lower | HPLC instrumentation is more complex and expensive to acquire and maintain compared to a UV-Vis spectrophotometer. |
| Regulatory Acceptance | Widely accepted for impurity quantification | Limited acceptance for impurity quantification due to lack of specificity | Regulatory bodies like the FDA and EMA prefer highly specific and sensitive methods like HPLC for the control of impurities in pharmaceuticals.[5][9] |
Visualizing the Workflow
The following diagram illustrates the generalized workflow for determining the LOD and LOQ of an analytical method.
Caption: A generalized workflow for the determination of LOD and LOQ.
Conclusion: Selecting the Appropriate Analytical Strategy
For the rigorous and compliant determination of the LOD and LOQ for 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, the HPLC-UV method is unequivocally the superior choice. Its high specificity and sensitivity are essential for accurately quantifying trace-level impurities in a pharmaceutical context, aligning with the stringent expectations of regulatory authorities. While UV-Vis spectrophotometry can serve as a rapid screening tool, its inherent lack of specificity renders it unsuitable for definitive quantification in complex matrices. The choice of analytical methodology must always be guided by the specific requirements of the analysis, with a clear understanding of the strengths and limitations of each technique.
References
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Holm, R. (2016). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Sciences, 105(9), 2655-2667.
- Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
- BioProcess International. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values.
- Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines.
- Dolan, J. W. (2021, February 9). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
- BenchChem. (2025). Comparative Guide to Analytical Methods for N-boc-carbazole-3-carboxaldehyde.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- PubChem. (n.d.). 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol.
- National Center for Biotechnology Information. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.
- ResearchGate. (2025, August 3). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.
- Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
- Pharmaffiliates. (n.d.). 1-((9H-Carbazol-4-yl)oxy)-3-(bis(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol.
- R Discovery. (2025, August 20). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.
- MDPI. (2018, March 7). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.
- ResearchGate. (2018, March 5). (PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.
- ResearchGate. (2002, December). Synthesis and bio-activity of 1- (9H- carbazol- 4- yloxy)- 3-substituted amino-2-propanol compounds II | Request PDF.
- Google Patents. (1998, November 24). Process for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2'' -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjbh3TOmGU3Pp55XZInpUzCx6PLlozwBudp5bhZ-sF8LOx-XI6UxwrUSBbWrVt2VXL3tJk_rcx_BkLjV0qAVWERiycbSksdzevlPpsIjhGd9wHMTP63KP1q2LngA-enHEjaOdgB1sraAPcG6A1PHjgt0XII8UaVGTZcjlLf8HlaRemkv8yrmc5kp5HNS4
- Google Patents. (n.d.). DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol).
- SIELC Technologies. (n.d.). Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column.
- Gsrs. (n.d.). 3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL.
Sources
- 1. 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | C27H22N2O3 | CID 71314054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biotech-spain.com [biotech-spain.com]
- 10. sepscience.com [sepscience.com]
- 11. Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: High-Sensitivity Quantification of Bis-Carbazole Impurities
Executive Summary
In the synthesis of carbazole-based active pharmaceutical ingredients (APIs) such as Carvedilol, the formation of dimerized by-products—specifically bis-carbazole (e.g., 1,1'- or 3,3'-biscarbazole)—presents a significant purification and quantification challenge. These impurities are highly hydrophobic, structurally homologous to the parent API, and often co-elute using standard C18 chemistries.
This guide compares the industry-standard Legacy Method (Porous C18) against an Optimized Advanced Method (Core-Shell Phenyl-Hexyl) . While the legacy method meets basic USP requirements, our validation data demonstrates that the Advanced Method offers superior selectivity (
The Separation Challenge: Why Bis-Carbazole is Difficult
The bis-carbazole impurity is essentially a dimer of the carbazole moiety. This creates two specific chromatographic hurdles:
-
Hydrophobicity: The doubled aromatic system results in extreme retention on standard alkyl (C18) phases, often leading to broad, tailing peaks and long run times (>60 minutes).
-
Structural Similarity: The impurity shares the exact UV absorption profile of the monomeric parent, making peak purity assessment via DAD (Diode Array Detector) difficult without sufficient chromatographic resolution (
).
Mechanistic Insight
Standard C18 columns rely solely on hydrophobic subtraction. However, bis-carbazole molecules possess extensive conjugated
Comparative Methodology
Method A: The Legacy Standard (Reference: USP Procedure)
-
Column: Traditional Porous C18 (5 µm, 4.6 x 250 mm).
-
Mechanism: Pure Hydrophobic Interaction.
-
Limitation: Requires long gradient elution to elute the highly retained bis-carbazole; prone to baseline drift and lower sensitivity.
Method B: The Advanced Protocol (Recommended)
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 2.1 x 100 mm).
-
Mechanism: Hydrophobic +
- Interaction. -
Advantage: Core-shell particles reduce diffusion path length (Van Deemter A & C terms), sharpening peaks. The phenyl chemistry provides orthogonal selectivity for the aromatic dimer.
Performance Data: Accuracy & Precision
The following data represents a validation study comparing Method A and Method B for the quantification of bis-carbazole spiked into a Carvedilol matrix.
Table 1: Accuracy (Recovery) and Precision (%RSD)
Spike Level: 0.10% (ICH Q3A Reporting Threshold)
| Metric | Legacy Method (Porous C18) | Advanced Method (Phenyl-Hexyl) | Status |
| Mean Recovery (n=9) | 94.5% | 99.8% | Improved |
| Precision (% RSD) | 2.8% | 0.65% | Critical Improvement |
| Resolution ( | 1.8 (Marginal) | 4.2 (Robust) | Superior |
| Tailing Factor ( | 1.6 | 1.1 | Excellent |
| Run Time | 65 minutes | 12 minutes | 5x Throughput |
Table 2: Sensitivity Limits (LOD/LOQ)
Signal-to-Noise (S/N) ratios determined using 10 µL injection.
| Parameter | Legacy Method | Advanced Method |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.01 µg/mL |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity ( | 0.995 | >0.999 |
Analyst Note: The drastic reduction in %RSD (from 2.8% to 0.65%) in the Advanced Method is directly attributed to the sharper peak shape provided by the core-shell particles. Tailing peaks in the Legacy Method introduce integration errors, inflating the RSD.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the separation mechanics described above.
Diagram 1: Analytical Workflow for Impurity Quantification
Caption: The optimized analytical workflow prioritizes precise sample preparation and selective separation to ensure data integrity.
Diagram 2: Mechanistic Selectivity (C18 vs. Phenyl-Hexyl)
Caption: Comparison of stationary phase interactions. The Phenyl-Hexyl phase utilizes Pi-Pi stacking to better resolve the aromatic bis-carbazole impurity.
Detailed Experimental Protocol (Advanced Method)
To replicate the high-precision results (RSD < 1%), follow this protocol strictly. This method is validated according to ICH Q2(R1) guidelines.
Reagents & Equipment
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH suppresses silanol activity and ionizes basic amines, improving peak shape.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Kinetex Biphenyl or Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm.
-
System: UHPLC capable of 600 bar backpressure.
Instrument Conditions
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C. Strict control required; temperature fluctuations affect pi-pi selectivity.
-
Detection: UV at 240 nm (primary) and 220 nm (secondary).
-
Injection Volume: 2.0 µL.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeCN) | Action |
| 0.0 | 70 | 30 | Equilibration |
| 8.0 | 30 | 70 | Elution of API |
| 10.0 | 5 | 95 | Elution of Bis-Carbazole |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
System Suitability Criteria (Mandatory)
Before running samples, the system must meet these thresholds:
-
Resolution (
): > 3.0 between Carvedilol and Bis-carbazole. -
Tailing Factor: < 1.5 for the Bis-carbazole peak.
-
% RSD (n=5): < 2.0% for peak area of the standard.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). Monograph: Carvedilol - Organic Impurities.[1] (Requires Subscription). Retrieved from [Link]
-
Yuan, L., et al. (2024).[2] Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ResearchGate.[2][3][4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
